Mitoquinone-cyclodextrin
Description
Significance of Mitochondrial-Targeted Therapeutics in Contemporary Research
Mitochondria, often referred to as the powerhouses of the cell, are crucial for a vast array of cellular functions beyond energy production. mdpi.com They are central to processes such as calcium signaling, cell proliferation, apoptosis (programmed cell death), and redox signaling. mdpi.commdpi.com Consequently, mitochondrial dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, cardiovascular diseases, metabolic disorders, and cancer. mdpi.comfrontiersin.orgnih.gov
The critical role of mitochondria in health and disease has made them a prime target for therapeutic interventions. frontiersin.orgnih.gov The rationale for developing drugs that specifically target mitochondria is to deliver therapeutic agents directly to the site of dysfunction, thereby enhancing their efficacy and potentially reducing off-target effects. mdpi.comnih.gov This approach is particularly relevant for treating conditions associated with oxidative stress, as mitochondria are a major source of reactive oxygen species (ROS). frontiersin.org By concentrating therapeutics within the mitochondria, researchers aim to protect these vital organelles from damage, restore their function, and ultimately combat the progression of various diseases. nih.govsygnaturediscovery.com
Historical Development and Evolution of Mitoquinone (B1252181) Derivatives in Scientific Inquiry
The development of mitochondria-targeted antioxidants has been a significant area of research over the past few decades. A key breakthrough was the strategy of attaching a lipophilic cation, such as triphenylphosphonium (TPP+), to an antioxidant molecule. nih.gov The positive charge of the TPP+ cation allows it to be drawn across the mitochondrial membrane, which has a large negative membrane potential, leading to a significant accumulation of the attached antioxidant within the mitochondria. medkoo.comdrugbank.com
Mitoquinone (MitoQ) is the most well-known and extensively studied of these mitochondria-targeted antioxidants. nih.gov Developed in the late 1990s, MitoQ consists of a ubiquinone moiety, the active component of coenzyme Q10, linked to a TPP+ cation via a ten-carbon alkyl chain. nih.govwikipedia.orgfrontiersin.org This design allows for the targeted delivery of the antioxidant to the inner mitochondrial membrane, where it can effectively combat oxidative damage. nih.govdrugbank.com Research has shown that MitoQ can accumulate within mitochondria at concentrations several hundred to a thousand times higher than in the cytoplasm, making it significantly more potent than untargeted antioxidants like coenzyme Q10. medkoo.comdrugbank.com
Rationale for Cyclodextrin (B1172386) Complexation Strategies in Mitoquinone Research
While MitoQ has shown great promise in preclinical studies, its physical properties present challenges for its use in research and potential therapeutic applications. Pure MitoQ is a waxy, tar-like semi-solid, which makes it difficult to handle and accurately measure. medkoo.com To overcome this, researchers have employed cyclodextrin complexation.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.comnih.gov This unique structure allows them to encapsulate hydrophobic "guest" molecules, like Mitoquinone, within their cavity, forming an inclusion complex. nih.govscielo.br This encapsulation offers several advantages:
Improved Solubility and Stability: The complexation of Mitoquinone with cyclodextrin, typically β-cyclodextrin, transforms the waxy substance into a stable, solid powder. medkoo.comnih.gov This greatly improves its handling, and enhances its water solubility and stability. medkoo.comnih.gov
Enhanced Bioavailability: By protecting the guest molecule from degradation and improving its solubility, cyclodextrin complexation can enhance the bioavailability of the compound. scielo.brnih.gov
Controlled Release: The formation of an inclusion complex can also facilitate the controlled release of the active compound.
The most common form used in research is a 1:1 or 1:2 molar ratio complex of Mitoquinone mesylate with β-cyclodextrin. medkoo.comgoogle.com This formulation provides a convenient and effective way to administer Mitoquinone in research settings. medkoo.com
Current Research Landscape and Unaddressed Questions Pertaining to Mitoquinone-Cyclodextrin
The current research on this compound is broad, spanning various disease models. Studies have investigated its effects in conditions such as liver cirrhosis, where it has been shown to reduce superoxide (B77818) levels and fibrosis. cam.ac.uk It has also been explored in the context of cardiometabolic diseases and neurodegenerative disorders. drugbank.comresearchgate.net
Despite the promising results in many preclinical studies, several questions remain. The precise mechanisms of action of Mitoquinone, beyond its antioxidant properties, are still being elucidated. researchgate.net Some studies suggest that the TPP+ cation itself may have biological effects, which need to be distinguished from the effects of the ubiquinone moiety. frontiersin.org
Furthermore, while the complexation with cyclodextrin improves the compound's physical properties, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of the this compound complex in vivo. The long-term effects and the optimal therapeutic window for various conditions are also areas of active investigation. Future research will likely focus on addressing these questions to fully realize the therapeutic potential of this compound.
Properties
CAS No. |
845959-52-6 |
|---|---|
Molecular Formula |
C80H117O42PS |
Molecular Weight |
1813.8078 |
IUPAC Name |
(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin. |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1 |
InChI Key |
PQSSUSXOSOIMGL-PTOJYDMNSA-M |
SMILES |
O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO |
Appearance |
Yellow to brown solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mitoquinone mesylate-cyclodextrin; MitoQ; Mito Q10; MitoQ10; MitoQ-10; Mitoubiquinone mesylate; Mitoquinone methanesulfonate; Mitoquinone mesylate; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Mitoquinone Cyclodextrin
Methodologies for Mitoquinone (B1252181) Conjugation and Complexation with Cyclodextrins
The creation of a Mitoquinone-cyclodextrin entity is achieved through distinct chemical strategies. These methods are designed to physically link or encapsulate the Mitoquinone molecule with a cyclodextrin (B1172386) host, primarily to improve its stability and handling.
Covalent Linkage Approaches in this compound Synthesis
Covalent modification represents a versatile strategy for functionalizing molecules. In the context of drug delivery, lipophilic cations like the triphenylphosphonium (TPP+) group of Mitoquinone can be attached to bioactive compounds to improve their mitochondrial uptake. nih.gov This involves forming a stable, covalent bond between the "vehicle" and the "cargo." nih.gov While moieties such as substituted alkyl groups or peptide bonds can be used to covalently couple an antioxidant moiety to a lipophilic cation, the literature on this compound predominantly focuses on non-covalent interactions. google.com
The general principle of covalent modification of cyclodextrins is well-established, allowing them to be linked to various molecules and used as building blocks for supramolecular structures. nih.govoatext.comrsc.org However, for the specific pairing of Mitoquinone with cyclodextrin, the primary goal is often to create a formulation that improves the handling of Mitoquinone, which is a waxy, tar-like substance in its pure form, by converting it into a more stable and usable powder. medkoo.comfocusbiomolecules.com This is most effectively achieved through non-covalent complexation.
Non-Covalent Inclusion Complex Formation with Cyclodextrins
The principal method for preparing this compound is through the formation of a non-covalent inclusion complex. google.commedkoo.comfocusbiomolecules.comuiowa.edugoogle.comnih.gov This process leverages the unique structure of cyclodextrins, which feature a hydrophilic outer surface and a lipophilic inner cavity. mdpi.commdpi.comoatext.com The hydrophobic part of the guest molecule, in this case, the alkyl chain of Mitoquinone, is encapsulated within the cyclodextrin's non-polar cavity, driven mainly by hydrophobic interactions. oatext.com This encapsulation changes the physical properties of the guest molecule, enhancing solubility and stability. oatext.comoatext.com
Various methods can be employed to create these complexes, including kneading and co-solvent techniques. The kneading method, suitable for poorly water-soluble guests, involves adding the guest molecule to a slurry of cyclodextrin and kneading the mixture to facilitate complex formation. oatext.comsciensage.info For instance, a complex of Mitoquinone mesylate and β-cyclodextrin can be prepared by dissolving the Mitoquinone in warm water and then adding it to a cyclodextrin solution. uiowa.edu
Beta-cyclodextrin (B164692) (β-CD) is the most frequently cited variant for complexing with Mitoquinone. google.commedkoo.comfocusbiomolecules.comuiowa.edunih.gov β-CD is composed of seven glucopyranose units, which form a cavity of a suitable size (6.0-6.5 Å in diameter) to accommodate the alkyl chain of the Mitoquinone molecule. oatext.com The resulting Mitoquinone-β-cyclodextrin complex is an easier-to-use, less deliquescent, and water-soluble solid, which is advantageous for research and formulation development. focusbiomolecules.comnih.gov The formation of this complex has been shown to improve the stability of Mitoquinone. google.com
While beta-cyclodextrin is common, other natural cyclodextrins, such as alpha-cyclodextrin (B1665218) (α-CD) and gamma-cyclodextrin (B1674603) (γ-CD), have also been explored. google.com These variants differ in the number of glucopyranose units—six for α-CD and eight for γ-CD—which results in different cavity diameters and volumes. oatext.com The stability of a Mitoquinone-α-cyclodextrin complex has been studied, and γ-cyclodextrin has been used for complexing with the related compound Coenzyme Q10, where solubility enhancement followed the order of α-CD < β-CD < γ-CD. google.comtandfonline.comgoogle.com
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
|---|---|---|---|
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight (g/mol) | 972 | 1135 | 1297 |
| Solubility in Water (% w/v) at 25°C | 14.5 | 1.85 | 23.2 |
| Cavity Diameter (Å) | 4.7-5.3 | 6.0-6.5 | 7.5-8.3 |
| Cavity Volume (ų) | 174 | 262 | 427 |
This table summarizes the key properties of the three main natural cyclodextrins. Data sourced from oatext.com.
The molar ratio of Mitoquinone to cyclodextrin is a critical parameter in optimizing the complex. A molar ratio of approximately 1:2 (Mitoquinone:β-cyclodextrin) is frequently cited as preferable. google.comgoogle.comnih.gov This stoichiometry suggests that two cyclodextrin molecules may be involved in complexing with one molecule of Mitoquinone. However, other ratios, such as 1:1, are also reported, which yield a stable, solid powder form of the compound. medkoo.comtargetmol.com The optimal ratio can depend on the specific cyclodextrin and the intended application, with ratios from 10:1 to 1:10 being explored in patent literature. google.com
| Guest Molecule | Cyclodextrin Type | Molar Ratio (Guest:CD) | Significance/Finding | Source |
|---|---|---|---|---|
| Mitoquinone | β-Cyclodextrin | ~1:2 | A preferred molar ratio for forming the complex. | google.comgoogle.comnih.gov |
| Mitoquinone Mesylate | β-Cyclodextrin | 1:1 | Supplied as a stable solid powder for convenience of use. | medkoo.com |
| Mitoquinone-C10 Mesylate | α-Cyclodextrin | 1:2 | Complex stability was evaluated. | google.com |
| Fat-Soluble Vitamins (General) | Cyclodextrins | 1:1 or 1:2 | Commonly used ratios for complex preparation. | mdpi.com |
This table details various molar ratios used in the formation of inclusion complexes between guest molecules and cyclodextrins.
Exploration of Other Cyclodextrin Variants (e.g., Alpha-, Gamma-)
Chemical Modifications of Cyclodextrins for Enhanced Mitoquinone Interactions
To further improve the properties of cyclodextrins for drug delivery, chemical modifications can be made to their structure. mdpi.com These modifications involve adding various substituents to the hydroxyl groups on the cyclodextrin molecule, which can enhance solubility, binding affinity, or selectivity for guest molecules. mdpi.commdpi.com
Common modifications include methylation and hydroxypropylation. Methylation, which creates derivatives like methyl-β-cyclodextrin (M-β-CD), enhances the hydrophobic character and improves solubility in organic solvents. mdpi.com Hydroxypropylation results in hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative widely used in pharmaceuticals due to its improved aqueous solubility and safety profile. mdpi.com Another approach involves creating thiolated cyclodextrins, where hydroxyl groups are replaced with thiol groups. researchgate.netnih.govdovepress.com These thiolated derivatives can exhibit enhanced mucoadhesive properties and can form stable inclusion complexes, significantly increasing the solubility of hydrophobic guest drugs. nih.govdovepress.com While these modifications are established for various drugs, their specific application to enhance interactions with Mitoquinone represents a promising area for further research.
| Modification Type | Example Derivative | Primary Enhancement | Source |
|---|---|---|---|
| Methylation | Methyl-β-cyclodextrin (M-β-CD) | Enhances hydrophobic character, improves solubility in organic solvents. | mdpi.com |
| Hydroxypropylation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Improves aqueous solubility and safety profile. | mdpi.com |
| Sulfobutylether substitution | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Improves aqueous solubility. | mdpi.com |
| Thiolation | Thiolated β-cyclodextrin (β-CD-SH) | Improves mucoadhesive properties and drug solubility. | researchgate.netnih.gov |
This table outlines common chemical modifications of cyclodextrins and their resulting benefits for drug delivery applications.
Analytical Techniques for Synthesis Verification and Compound Characterization in Research
The confirmation of this compound synthesis and the assessment of its purity and structural integrity rely on a suite of sophisticated analytical techniques. These methods are crucial for verifying the successful inclusion of the mitoquinone guest molecule within the cyclodextrin host and for quantifying the final product. researchgate.netresearchgate.net
Spectroscopic Analysis (e.g., NMR, MS) for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of the this compound complex. nih.govuiowa.eduinvivochem.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the formation of the inclusion complex. mdpi.commdpi.com Changes in the chemical shifts of the protons of both mitoquinone and cyclodextrin upon complexation provide definitive evidence of the inclusion phenomenon. researchgate.net For instance, ¹H NMR analysis of Mitoquinone mesylate has been shown to conform to its expected structure, a prerequisite for its complexation with cyclodextrin. nih.govfocusbiomolecules.com In the context of the complex, specific proton signals from the mitoquinone moiety will exhibit shifts due to the altered chemical environment within the hydrophobic cavity of the cyclodextrin. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compounds and to provide information about their elemental composition. nih.govuiowa.edu High-resolution mass spectrometry (HRMS) can precisely determine the mass of the Mitoquinone cation, which is a critical component of the complex. nih.gov For example, the calculated mass for the MitoQ cation (C₃₇H₄₄O₄P⁺) is 583.2972, with experimental findings closely matching this value. nih.gov This technique is vital for verifying the integrity of the mitoquinone molecule before and after complexation.
| Technique | Analyte | Key Findings | Reference |
|---|---|---|---|
| ¹H NMR | Mitoquinone (MitoQ) | δ 7.90–7.65 (15H, m), 3.99 (6H, s), 3.60–3.48 (2H, m), 2.46–2.39 (2H, m), 2.00 (3H, s), 1.64–1.54 (4H, m), 1.35–1.16 (12H, m) | nih.gov |
| ³¹P NMR | Mitoquinone (MitoQ) | δ 23.38 | nih.gov |
| HRMS | Mitoquinone Cation [M]⁺ | Calculated: 583.2972, Found: 583.2968 | nih.gov |
Chromatographic Methods (e.g., HPLC) for Purity and Quantification
Chromatographic techniques are essential for assessing the purity of the this compound complex and for quantifying its concentration. invivochem.cnnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of both the initial Mitoquinone compound and the final complex. nih.govuiowa.eduinvivochem.cn A single, sharp peak in the chromatogram indicates a high degree of purity. nih.gov For research purposes, a purity of ≥98.0% is often required. invivochem.cn HPLC can also be used to monitor the stability of the complex over time and to ensure that no degradation has occurred. google.com Furthermore, it has been demonstrated that β-cyclodextrin does not interfere with the HPLC assay for Mitoquinone-C10, allowing for accurate quantification of the active compound within the complex. google.comgoogleapis.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more advanced method used to measure the content of MitoQ in various tissues, confirming its bioavailability and distribution. ahajournals.orgsci-hub.se
| Technique | Purpose | Typical Specification | Reference |
|---|---|---|---|
| HPLC | Purity Assessment | ≥98.0% | invivochem.cn |
| HPLC | Quantification | Non-interference from β-cyclodextrin | google.comgoogleapis.com |
| LC-MS/MS | Tissue Quantification | Detection of MitoQ in various organs | ahajournals.orgsci-hub.se |
Scalability Considerations for Research-Grade this compound Production
The production of this compound for research applications requires careful consideration of scalability to ensure a consistent and sufficient supply of the compound. The synthesis process, which involves complexing Mitoquinone mesylate with β-cyclodextrin, needs to be reproducible and efficient. uiowa.edugoogle.com
The formation of the inclusion complex is typically achieved through methods like co-precipitation or kneading. oatext.comoatext.com For research-grade production, the chosen method must be scalable to produce quantities ranging from milligrams to grams. The molar ratio of Mitoquinone to cyclodextrin is a critical parameter, with a 1:2 ratio being commonly reported to enhance stability. google.comgoogle.comgoogle.com However, 1:1 molar ratio complexes are also available. medkoo.com
The starting material, Mitoquinone, is often synthesized from commercially available precursors like Idebenone. uiowa.edugoogle.com The synthesis of Mitoquinone itself is a multi-step process that must be optimized for yield and purity before complexation. nih.govgoogle.com The final product, a solid powder, is more stable and easier to handle than the pure, waxy Mitoquinone, which is often deliquescent. medkoo.comjneurosci.org For large-scale research studies, ensuring a stable and consistent supply of the complex is paramount, and this often involves custom synthesis with lead times of several months for gram quantities. medkoo.com
Advanced Formulation and Pre Clinical Delivery System Research for Mitoquinone Cyclodextrin
Design Principles for Mitochondrial Targeting via Mitoquinone-Cyclodextrin
The strategic design of this compound revolves around its ability to specifically accumulate within mitochondria, the powerhouses of the cell. This targeted delivery is crucial for exerting its antioxidant effects precisely where they are most needed to combat oxidative stress implicated in a variety of diseases. The primary mechanism for this targeting is the incorporation of a triphenylphosphonium (TPP+) cation.
Role of Triphenylphosphonium (TPP+) Cation in Mitochondrial Accumulation
The defining feature enabling mitoquinone's mitochondrial targeting is the covalently linked triphenylphosphonium (TPP+) cation. ahajournals.org This lipophilic, positively charged moiety is the key to the molecule's accumulation within the mitochondrial matrix. ahajournals.orgmedkoo.com The large negative membrane potential across the inner mitochondrial membrane, typically between -150 to -180 mV, acts as a strong electrophoretic gradient, driving the uptake of the positively charged TPP+ cation and the attached mitoquinone (B1252181) cargo. ahajournals.org
This process leads to a significant concentration of mitoquinone within the mitochondria, estimated to be several hundred-fold higher than in the cytoplasm. ahajournals.org The lipophilicity of the TPP+ cation allows it to readily pass through cellular and mitochondrial membranes. ahajournals.org Once inside the mitochondrial matrix, the mitoquinone is reduced to its active antioxidant form, ubiquinol (B23937), by the respiratory chain. ahajournals.org This targeted accumulation ensures that the antioxidant is concentrated at a primary site of reactive oxygen species (ROS) production, thereby protecting against oxidative damage to mitochondrial components like DNA and lipids. ahajournals.orggoogle.com
Recent research has also explored modifications to the TPP+ moiety itself to understand its effects on mitochondrial bioenergetics, as the TPP+ carrier was once thought to be inert but has since been shown to have some uncoupling effects on oxidative phosphorylation. acs.org
Strategies for Sustained and Targeted Release in Model Systems
In pre-clinical research, achieving sustained and targeted release of mitoquinone is essential for evaluating its long-term therapeutic potential. One common strategy observed in animal model systems is the administration of mitoquinone mesylate, often as a β-cyclodextrin complex, in the drinking water of the subjects. nih.gov This method allows for continuous, long-term administration to assess the effects on age-related changes or chronic disease models. nih.gov
The formulation with cyclodextrin (B1172386), as will be discussed further, plays a role in the stability and delivery of the compound. nih.gov The sustained release is achieved through the continuous ingestion and absorption of the compound, leading to its accumulation in tissues with high mitochondrial content, such as the heart, liver, and kidneys. ahajournals.org The inherent targeting mechanism of the TPP+ cation ensures that once absorbed, the compound is directed to the mitochondria within the cells of these tissues. ahajournals.org
Role of Cyclodextrin Inclusion Complexation in Research Formulation
The use of cyclodextrins in the formulation of mitoquinone for research purposes is a critical strategy to overcome certain physicochemical challenges presented by the parent compound. medkoo.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules. mdpi.comnih.gov
Conceptual Mechanisms of Solubility Enhancement for Research Applications
Mitoquinone itself can be difficult to handle due to its physicochemical properties. medkoo.comnih.gov Cyclodextrins, such as β-cyclodextrin, are employed to improve the solubility and handling of mitoquinone. nih.govnih.gov The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic part of the mitoquinone molecule. mdpi.com This forms a water-soluble inclusion complex, where the hydrophobic guest molecule is "hidden" inside the cyclodextrin's cavity, which is compatible with aqueous environments. mdpi.com
This complexation effectively increases the aqueous solubility of the poorly soluble mitoquinone, making it easier to prepare solutions for in vitro experiments and for administration in animal studies. touro.edubeilstein-journals.org The formation of these complexes is driven by non-covalent interactions, such as van der Waals forces. mdpi.com The stoichiometry of these drug-cyclodextrin complexes is often 1:1. researchgate.netnih.gov
Improvement of Stability and Handling Properties for Research
Pure mitoquinone is described as a "tar-like or waxy semi-solid" and can be deliquescent, making it challenging to work with accurately. medkoo.comnih.gov The formation of an inclusion complex with cyclodextrin transforms the compound into a more stable, solid form. google.com This complexation improves the physical and chemical stability of the mitoquinone. nih.gov
For instance, mitoquinone mesylate is often prepared as a 1:1 molar ratio complex with β-cyclodextrin. medkoo.com This formulation is more convenient to handle and weigh for experimental use. researchgate.net The cyclodextrin can also protect the encapsulated molecule from degradation due to factors like light or pH changes, although this can depend on the specific drug and cyclodextrin used. nih.govmdpi.com Stability studies have been conducted on mitoquinone-C10: β-cyclodextrin complexes to ensure their integrity. googleapis.com
Exploration of Ancillary Delivery Platforms in Pre-clinical Settings
While cyclodextrin complexation is a primary formulation strategy, research has also explored other delivery approaches in pre-clinical settings to enhance the efficacy of mitochondrially targeted compounds. For instance, the development of thiolated cyclodextrins has been investigated to create mucoadhesive properties. researchgate.net This modification could potentially prolong the residence time of the drug delivery system on mucosal surfaces, which might be relevant for certain routes of administration. researchgate.net
Liposomal Encapsulation Strategies
Liposomes, which are vesicles composed of lipid bilayers, are versatile nanocarriers for both hydrophilic and lipophilic drugs. scienceopen.commdpi.com The strategy of encapsulating a drug-cyclodextrin complex within a liposome (B1194612), known as a "drug-in-cyclodextrin-in-liposome" (DCL) system, offers a multi-layered approach to delivery. mdpi.comnih.gov This method is particularly promising for hydrophobic compounds, as it can increase drug solubility, enhance vesicle stability, and prevent the initial burst release of the drug. nih.gov
For this compound, a DCL formulation would involve entrapping the water-soluble complex within the aqueous core of the liposome. mdpi.com This approach leverages the solubility enhancement provided by cyclodextrin while utilizing the liposome as a protective carrier to navigate biological environments. nih.gov The liposomal outer layer can shield the this compound complex, potentially improving its circulation time and protecting it from premature degradation. google.com Furthermore, the composition of the liposome itself can be modified to facilitate targeted delivery. One advantage of liposomal encapsulation is the ability to deliver bioactive molecules without altering their fundamental structure and activity. scienceopen.com
| Formulation Aspect | Advantage for this compound | Supporting Principle |
|---|---|---|
| Enhanced Stability | Protects the complex from enzymatic degradation in biological fluids. | Lipid bilayer acts as a physical barrier. nih.govgoogle.com |
| Increased Loading Capacity | The pre-complexation with cyclodextrin improves the encapsulation efficiency of the hydrophobic MitoQ into the aqueous liposome core. | DCL systems can enhance drug loading compared to standard liposomal formulations of hydrophobic drugs. mdpi.com |
| Controlled Release | Avoids the rapid "burst" release of the drug, allowing for a more sustained therapeutic effect. | The drug must first dissociate from the cyclodextrin and then permeate the lipid bilayer. nih.gov |
| Improved Biocompatibility | Liposomes are generally biocompatible and can reduce potential irritation associated with the free drug. | Liposomes are composed of naturally occurring phospholipids. scienceopen.com |
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems represent another major avenue for advanced formulation of mitochondria-targeted agents. mdpi.com These systems can be engineered from a variety of materials, including biodegradable polymers, to encapsulate therapeutic agents, protecting them and facilitating their transport to specific cells or organelles. scienceopen.com For this compound, encapsulation within a nanoparticle could improve bioavailability and provide targeted delivery. mdpi.com
The use of triphenylphosphonium (TPP) as a mitochondrial targeting moiety is a well-established strategy. researchgate.net Nanoparticles can be surface-functionalized with TPP to actively target mitochondria. nih.gov A formulation could therefore involve encapsulating the this compound complex within a nanoparticle that is itself decorated with mitochondrial targeting ligands. This dual approach uses the cyclodextrin for stability and solubility and the nanoparticle for targeted transport. nih.govmdpi.com Recent research has explored using β-cyclodextrin nanoparticles to reduce cholesterol accumulation and has shown potential in in-vitro therapeutic applications. researchgate.net
Polymeric Micelle Formulations
Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in aqueous solutions. ijsrtjournal.combiotech-asia.org Their hydrophobic core is ideal for encapsulating poorly water-soluble drugs like mitoquinone, while the hydrophilic shell provides stability in biological fluids. biotech-asia.orgresearchgate.net The formation of polymeric micelles can enhance drug solubility, prolong circulation time, and allow for accumulation in specific tissues. researchgate.net
The incorporation of this compound into polymeric micelles can be approached in several ways. The MitoQ molecule itself, being hydrophobic, could be directly encapsulated into the core of the micelle. biotech-asia.org Alternatively, the entire this compound complex could be integrated into the micellar structure. The combination of block copolymers with cyclodextrins can expand the applications in drug delivery, allowing for fine-tuning of the drug release kinetics. ijsrtjournal.com These formulations are a promising strategy for creating stable and effective delivery systems for potent but poorly soluble molecules. biotech-asia.org
In Vitro Model Systems for Delivery and Uptake Assessment
Evaluating the efficacy of this compound delivery systems requires robust in vitro models. These models are essential for understanding how the formulation interacts with cells, how the active compound is released and taken up, and whether it reaches its intended subcellular target.
Cellular Uptake and Internalization Kinetics
The primary driver for the cellular uptake of mitoquinone is the positively charged triphenylphosphonium (TPP) cation, which is lipophilic and enables the molecule to pass through cell membranes. researchgate.netgoogle.com The complexation with cyclodextrin is primarily a formulation strategy to improve stability and solubility for administration, after which the inherent properties of the MitoQ molecule dictate its cellular interaction. nih.goveuropa.eu
The kinetics of cellular uptake can be quantitatively assessed using techniques like flow cytometry, which can measure changes in cell complexity or fluorescence if the compound is labeled. researchgate.net Studies have shown that modifying a compound by conjugating it with a TPP cation can significantly improve the kinetics of cellular uptake. nih.gov However, research also indicates that MitoQ can act as a redox cycling agent, potentially leading to the production of superoxide (B77818), which is a critical factor to consider during uptake studies. nih.gov
| Factor | Influence on Cellular Uptake of Mitoquinone | Method of Assessment |
|---|---|---|
| TPP Cation | The primary driver for accumulation across the plasma membrane due to its positive charge and lipophilicity. researchgate.netgoogle.com | Radiolabeling ([³H]TPMP accumulation), fluorescence microscopy (using tagged analogues). google.com |
| Membrane Potential | The negative plasma membrane potential facilitates the electrophoretic movement of the positively charged MitoQ into the cell. | Electrophysiological measurements, use of membrane potential-sensitive dyes. |
| Formulation (e.g., Liposome, Nanoparticle) | The delivery vehicle can influence the rate and mechanism of entry (e.g., endocytosis vs. direct fusion). scienceopen.com | Flow cytometry, confocal microscopy to track labeled nanoparticles/liposomes. researchgate.net |
| Redox Cycling | MitoQ's quinone moiety can redox cycle, which may affect cellular processes and influence its net accumulation and effects. nih.gov | Measurement of cellular reactive oxygen species (ROS) using probes like MitoSOX Red. nih.govnih.gov |
Subcellular Localization and Mitochondrial Accumulation Studies
The defining feature of mitoquinone is its targeted accumulation within mitochondria. aging-us.com This is driven by the large negative membrane potential (~150-180 mV, negative inside) of the inner mitochondrial membrane, which causes the positively charged TPP cation to accumulate several hundred-fold inside the mitochondrial matrix. google.comnih.gov
Fluorescent analogs like Rhodamine 123 are used to stain mitochondria and monitor their membrane potential, providing a model for how cationic compounds like MitoQ accumulate. nih.gov Studies using MitoQ itself have confirmed its localization within mitochondria. aging-us.com The use of delivery systems like a MITO-Porter, a liposome-based carrier designed for mitochondrial delivery, demonstrates advanced strategies to ensure the cargo reaches the mitochondrial matrix. scienceopen.comnih.gov The ultimate goal is for the antioxidant ubiquinone portion of the MitoQ molecule to be released within the mitochondria where it can be reduced to its active antioxidant form, ubiquinol. aging-us.com
Evaluation of Bioavailability in Model Organisms
The primary reason for complexing mitoquinone with β-cyclodextrin is to improve its handling and bioavailability for in vivo studies in model organisms. focusbiomolecules.comnih.gov Pure MitoQ is a sticky, deliquescent substance, making accurate administration difficult, whereas the this compound complex is a stable, water-soluble powder. focusbiomolecules.comnih.gov This complexation is crucial for oral and systemic administration in animal models. nih.gov
The use of cyclodextrins is a well-established method to increase the aqueous solubility and dissolution rate of poorly soluble drugs, which in turn can improve their oral bioavailability. europa.eumedcraveonline.com In studies with model organisms, the this compound complex is often administered in drinking water or through feed. nih.govnih.gov
| Model Organism | Formulation Detail | Observed Outcome Related to Bioavailability/Use | Reference |
|---|---|---|---|
| Mice (Alzheimer's Model) | MitoQ adsorbed to cyclodextrin in a 1:2 complex for animal feeding experiments. | The complex was used to facilitate long-term oral administration to evaluate effects on cognitive performance. | nih.gov |
| Guinea Pigs (Ototoxicity Model) | MitoQ administered as a β-cyclodextrin complex of the methane (B114726) sulfonate salt in drinking water. | The cyclodextrin complex enabled oral delivery to test for protective effects against drug-induced hearing loss. | nih.gov |
| Mice (Wild-Type) | Mitoquinone mesylate complexed with β-cyclodextrin. | The formulation is described as water-soluble and suitable for animal studies. | focusbiomolecules.com |
Mechanistic Investigations of Mitoquinone Cyclodextrin at the Cellular and Molecular Level
Mechanisms of Mitochondrial Permeation and Intracellular Accumulation
The defining characteristic of Mitoquinone (B1252181) is its ability to specifically accumulate within mitochondria at concentrations several hundred to a thousand times higher than in the cytoplasm. drugbank.com This targeted accumulation is achieved through its unique chemical structure, which links the active ubiquinone moiety to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain. frontiersin.org The cyclodextrin (B1172386) component serves as a carrier molecule, releasing the active MitoQ for cellular uptake and subsequent mitochondrial targeting.
Interaction with Mitochondrial Membranes and Membrane Potential
The accumulation of MitoQ within mitochondria is fundamentally driven by the large mitochondrial membrane potential (Δψm). nih.gov The interior of the mitochondrion, known as the matrix, maintains a significant negative charge relative to the cytosol. This strong electrochemical gradient attracts the positively charged TPP cation of the MitoQ molecule. drugbank.com
The lipophilic nature of the TPP cation allows it to pass through the hydrophobic lipid bilayers of the outer and inner mitochondrial membranes. google.com Once inside, the strong negative potential of the matrix effectively traps the molecule, leading to its substantial accumulation. nih.gov The long alkyl chain helps to anchor the molecule within the inner mitochondrial membrane, positioning the ubiquinone headgroup at the matrix-facing surface, an ideal location to interact with components of the electron transport chain. nih.gov
The effect of MitoQ on the mitochondrial membrane potential itself appears to be context-dependent. While some studies report that high concentrations of MitoQ can cause a minor decrease in membrane potential, others find no significant impact at therapeutic concentrations. nih.govplos.org Conversely, some investigations have shown that MitoQ can help prevent the loss of membrane potential in cells subjected to oxidative stress or even increase it under certain conditions. frontiersin.orgnih.gov
Table 1: Reported Effects of Mitoquinone on Mitochondrial Membrane Potential (Δψm)
| Experimental Model | Observation | Reference |
| Bovine Aortic Endothelial Cells | Decreased Δψm at high doses. | plos.org |
| Human Renal Tubular Epithelial Cells (in vitro) | Restored Δψm after hypoxia/reoxygenation injury. | nih.gov |
| Transgenic Mouse Model of Alzheimer's Disease | Prevented Aβ-induced loss of Δψm. | frontiersin.org |
| Old Mice (in vivo) | No significant change in Δψm after long-term administration. | nih.gov |
Energy-Dependent and Independent Transport Processes
The transport of MitoQ into the mitochondrial matrix is an energy-dependent process. This dependency arises because the mitochondrial membrane potential, the driving force for MitoQ accumulation, is actively maintained by the proton-pumping activity of the electron transport chain (ETC). The ETC's function requires a constant supply of respiratory substrates and oxygen, making the entire process reliant on cellular energy metabolism. jax.org
While the accumulation is energy-dependent, the initial passage of the MitoQ molecule across the mitochondrial membranes can be described as a form of facilitated passive diffusion. It does not rely on specific protein transporters but rather on the physicochemical properties of the molecule itself—namely, the lipophilic TPP cation that can permeate the lipid bilayer, driven by the powerful electrochemical gradient. google.com There are no known active efflux pathways that remove MitoQ from the mitochondria, contributing to its high level of accumulation. google.com
Electron Transport Chain (ETC) Interactions and Modulation
Once accumulated at the inner mitochondrial membrane, MitoQ directly interacts with the ETC. This interaction is central to its antioxidant function, as the ETC both produces the reactive oxygen species that MitoQ neutralizes and provides the mechanism for regenerating its antioxidant capacity.
Role of Ubiquinone Moiety in ETC Function
The active part of the MitoQ molecule is its ubiquinone headgroup, which is a modified form of Coenzyme Q10, an endogenous electron carrier in the ETC. nih.govwikipedia.org In its natural role, Coenzyme Q10 shuttles electrons between Complex I and Complex II to Complex III. wikipedia.orgnih.gov The ubiquinone moiety of MitoQ allows it to integrate into this system, primarily by acting as a redox-active molecule that can accept and donate electrons. nih.gov Its strategic position on the matrix side of the inner membrane facilitates this interaction, placing it in close proximity to the ETC complexes. nih.govencyclopedia.pub
Reduction by Complex II to Ubiquinol (B23937) for Antioxidant Activity
For MitoQ to function as an antioxidant, its ubiquinone form must be converted to its reduced, active ubiquinol form. This reduction is a critical recycling step that allows a single molecule to neutralize multiple free radicals. Research has shown that this regenerative reduction is efficiently carried out by Complex II (succinate dehydrogenase) of the ETC. nih.govmdpi.comnih.gov
When Complex II reduces the ubiquinone headgroup of MitoQ to ubiquinol, the molecule is "armed" and can donate an electron to neutralize a reactive oxygen species, thereby becoming oxidized itself. encyclopedia.pubmdpi.com This oxidized MitoQ is then available to be reduced again by Complex II, creating a catalytic cycle that provides sustained antioxidant protection within the mitochondria. nih.govmdpi.com Studies indicate that MitoQ is a poor substrate for other ETC complexes like Complex I and Complex III, highlighting the specific and crucial role of Complex II in maintaining its antioxidant activity. nih.gov
Regulation of Reactive Oxygen Species (ROS) Homeostasis
The primary mechanistic function of Mitoquinone-cyclodextrin is to modulate the balance of reactive oxygen species within the mitochondria. As the main site of ROS production, mitochondria are particularly vulnerable to oxidative damage, which is implicated in a wide range of cellular pathologies. frontiersin.orgimrpress.com
MitoQ directly scavenges ROS, with particular efficacy against superoxide (B77818) and peroxynitrite, and is highly effective at inhibiting lipid peroxidation, a damaging process where free radicals attack lipids in cell membranes. frontiersin.org The reduced ubiquinol form of MitoQ breaks the chain reaction of lipid peroxidation, protecting the integrity of the mitochondrial membranes and the function of the ETC components embedded within them. mdpi.com
Numerous studies have demonstrated that MitoQ treatment leads to a significant reduction in markers of oxidative stress and an increase in cellular antioxidant capacity, such as glutathione (B108866) (GSH) levels. mdpi.comphysiology.org However, its role in ROS homeostasis is complex. Some research indicates that under certain conditions, MitoQ can exhibit pro-oxidant effects or does not uniformly reduce all markers of oxidative damage. plos.orgresearchgate.net For instance, some studies have noted an increase in superoxide production in isolated mitochondria respiring on Complex I substrates in the presence of MitoQ, suggesting its interactions with the ETC can sometimes lead to ROS generation. plos.org This highlights that rather than simply eliminating ROS, MitoQ acts as a modulator of mitochondrial redox signaling pathways. mdpi.com
Table 2: Selected Research Findings on Mitoquinone's Effect on ROS Homeostasis
| Model System | Key Finding | Effect on ROS Homeostasis | Reference |
| Oocytes (in vitro) | Significantly decreased ROS levels and increased glutathione (GSH). | Reduces oxidative stress, enhances antioxidant capacity. | mdpi.com |
| Cirrhotic Rats (in vivo) | Reduced hepatic oxidative stress and protein carbonylation. | Mitigates systemic oxidative damage. | physiology.org |
| Human Renal Cells (in vitro) | Reduced intracellular ROS levels after hypoxia/reoxygenation. | Protects against ischemia/reperfusion-induced oxidative stress. | nih.gov |
| Isolated Mitochondria | Increased superoxide with Complex I substrates; decreased with Complex II substrates. | Context-dependent modulation of ROS production. | plos.org |
Scavenging of Superoxide Radicals and Other ROS
Once accumulated at the inner mitochondrial membrane, the ubiquinone portion of MitoQ is reduced by Complex II of the electron transport chain to its active antioxidant form, ubiquinol. mdpi.comnih.gov This ubiquinol form is a potent antioxidant capable of neutralizing reactive oxygen species (ROS), particularly by preventing lipid peroxidation. ahajournals.orgmdpi.com The oxidized ubiquinone is then recycled back to its active ubiquinol form by the respiratory chain, allowing it to act as a renewable antioxidant. ahajournals.orgnih.gov
MitoQ was specifically designed to scavenge mitochondrial ROS and has been shown to be effective against superoxide and peroxynitrite. researchgate.netmdpi.com Studies in human granulosa cells and mouse oocytes demonstrated that MitoQ treatment significantly reduced the production of reactive oxygen species. aging-us.com However, the interaction of MitoQ with the electron transport chain is complex. Some research indicates that under certain conditions, such as in the presence of Complex I substrates like glutamate (B1630785) and malate, MitoQ can paradoxically increase superoxide production through redox cycling. plos.orgnih.gov This pro-oxidant effect is thought to occur at two distinct sites on Complex I. nih.gov In contrast, when mitochondria respire on the Complex II substrate succinate, which can lead to ROS production via reverse electron transport, MitoQ has been found to inhibit this process. plos.org
Impact on Lipid Peroxidation and Oxidative Damage Markers
A primary antioxidant mechanism of MitoQ is the inhibition of lipid peroxidation. frontiersin.orgmdpi.com The reduced ubiquinol form of MitoQ is particularly effective at protecting the components of the mitochondrial electron transport chain and the inner mitochondrial membrane from lipid peroxidation. mdpi.com Research in high-fat fed rats showed that MitoQ markedly reduced hepatic lipid hydroperoxides. researchgate.net Similarly, visual inspection of histochemically stained sections suggested a reduction in islet lipid peroxides in mice treated with MitoQ. nih.gov The compound has been shown to protect against lipid peroxidation by continuously scavenging superoxide and peroxynitrite. researchgate.net
However, the effect on all markers of oxidative damage is not always consistent across different models and tissues. For instance, a long-term study on aging skeletal muscle in mice did not find statistically significant differences in markers of lipid peroxidation (4-hydroxynonenal) or protein oxidation (protein carbonyls) between control and MitoQ-treated groups. nih.gov In contrast, a meta-analysis identified that MitoQ intervention produced a statistically significant reduction in nitrotyrosine concentration, a marker of nitrosative stress. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct ROS scavenging, MitoQ can also influence the body's own antioxidant defenses. In a study involving leukocytes from patients with type 2 diabetes, treatment with MitoQ led to an increase in the levels of Glutathione Peroxidase 1 (GPX-1). nih.gov Glutathione peroxidase is a key intracellular enzyme that detoxifies hydrogen peroxide to water, playing a crucial role in mitigating oxidative stress. mdpi.com Other studies have noted that MitoQ can modulate the gene expression profile of antioxidant mechanisms, including those involved in glutathione (GSH) biosynthesis. mdpi.com
Influence on Mitochondrial Bioenergetics and Function
ATP Production and Mitochondrial Respiration Rates
The impact of MitoQ on ATP synthesis and respiration is highly context-dependent. Some studies suggest that MitoQ does not act as a substrate for Complex I and III and therefore does not directly participate in mitochondrial respiration to produce ATP. nih.gov In certain cellular models, MitoQ has been observed to reduce basal mitochondrial respiration. frontiersin.orgnih.gov Specifically, in isolated islets from high-fat-fed mice, MitoQ treatment reduced basal oxygen consumption and oxygen consumption directed at ATP synthesis. nih.gov Research using isolated mitochondria showed that while low concentrations (up to 10 μM) had little effect, higher concentrations (25-50 μM) were inhibitory to phosphorylating respiration. researchgate.net
Conversely, in other experimental setups, MitoQ has been shown to increase state 4 respiration (respiration without ATP synthesis) in mitochondria using Complex I substrates. plos.org In specific pathological models, such as rotenone-induced cytotoxicity, coenzyme Q10 analogues have been found to restore ATP levels. mdpi.com Furthermore, in a murine model, MitoQ was reported to ameliorate mitochondrial dysfunction by increasing the levels of mitochondrial ATP. mdpi.com
| Study Context | Substrate | Effect on Respiration | Citation |
|---|---|---|---|
| Adipose Tissue (High-Fat Fed Mice) | Not Specified | Reduced basal mitochondrial respiration | frontiersin.org |
| Pancreatic Islets (High-Fat Fed Mice) | Not Specified | Reduced basal oxygen consumption and ATP-linked respiration | nih.gov |
| Isolated Mitochondria | Succinate or Glutamate/Malate | Inhibitory at high concentrations (25-50 μM) | researchgate.net |
| Isolated Endothelial Cell Mitochondria | Glutamate/Malate (Complex I) | Increased state 4 respiration | plos.org |
| Isolated Endothelial Cell Mitochondria | Succinate (Complex II) | Non-significant decrease | plos.org |
| Liver Mitochondria | Not Specified | No alteration in oxygen utilization | researchgate.net |
Maintenance of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is crucial for ATP production and mitochondrial homeostasis. MitoQ's effect on ΔΨm appears to be bifunctional. In many studies where mitochondrial function is compromised by oxidative stress, MitoQ helps to restore or maintain the membrane potential. mdpi.comaging-us.com For example, MitoQ treatment significantly increased ΔΨm in human granulosa cells exposed to ROS and prevented the loss of membrane potential in neurons exposed to β-amyloid. mdpi.comaging-us.com A meta-analysis of animal studies concluded that MitoQ intervention leads to a statistically significant increase in membrane potential. nih.gov
However, other evidence suggests that MitoQ, like other TPP⁺ cations, can cause mitochondrial membrane depolarization, particularly at higher concentrations. frontiersin.orgresearchgate.net In isolated mitochondria, concentrations of 25 μM and above led to a decrease in ΔΨm. researchgate.net This depolarization may contribute to some of its observed effects, such as reduced mitochondrial respiration. frontiersin.org
| Study Context | Outcome on ΔΨm | Citation |
|---|---|---|
| Human Granulosa Cells (ROS-induced) | Significantly increased/restored | aging-us.com |
| Heart Failure Model | Restored | mdpi.com |
| Cortical Neurons (β-amyloid induced) | Prevented loss of ΔΨm | mdpi.com |
| Isolated Mitochondria | Decreased at concentrations ≥ 25 μM | researchgate.net |
| Systematic Review & Meta-Analysis | Significantly increased overall | nih.gov |
| Post-thaw Human Sperm | Prevented loss of ΔΨm | mdpi.com |
Modulation of Cellular Signaling Pathways
By altering the mitochondrial redox environment and bioenergetics, MitoQ influences a variety of cellular signaling pathways. A prominent target is the NF-κB (nuclear factor kappa B) signaling pathway, which is central to inflammation. In leukocytes from type 2 diabetic patients, MitoQ reduced the levels of NFκB-p65 and the downstream inflammatory cytokine TNFα. nih.gov Similarly, in pancreatic β-cells under hyperglycemic conditions, MitoQ ameliorated endoplasmic reticulum stress and reduced the proinflammatory transcription factor NFκB-p65. cellphysiolbiochem.com
MitoQ also modulates key pathways involved in cell survival, proliferation, and death. In canine mammary cancer cells, treatment with MitoQ led to a significant decrease in the phosphorylation of both Akt (Protein Kinase B) and ERK1/2 (Extracellular signal-regulated kinases), pathways crucial for cell survival and proliferation. mdpi.com Furthermore, research in hepatocellular carcinoma cells has shown that MitoQ can induce the activation of AMPK (AMP-activated protein kinase) and inhibit mTOR (mammalian target of rapamycin), a central regulator of cell growth and metabolism. nih.gov
Crosstalk with Apoptotic and Necrotic Cell Death Pathways
Mitoquinone has demonstrated significant modulation of programmed cell death pathways, primarily through its ability to mitigate mitochondrial oxidative stress, a key trigger for both apoptosis and necrosis.
In models of neurodegenerative diseases, such as Alzheimer's, MitoQ has been shown to prevent caspase activation. nih.govresearchgate.net Specifically, in a transgenic mouse model of Alzheimer's disease, treatment with MitoQ prevented the activation of caspases in the brain. nih.gov Further studies in cultured bovine aortic endothelial cells have shown that MitoQ can reduce caspase-3 and caspase-9 activation induced by oxidative stress. researchgate.net This suggests an interruption of the intrinsic apoptotic cascade, which is heavily reliant on mitochondrial integrity. By preventing the loss of mitochondrial membrane potential, MitoQ inhibits the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov
The compound's influence extends to the Bcl-2 family of proteins, which are critical regulators of apoptosis. In a model of ethanol-LPS-induced lung injury, MitoQ treatment increased the expression of the anti-apoptotic protein Bcl-2 and decreased the pro-apoptotic protein Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio is a crucial determinant in preventing mitochondrial outer membrane permeabilization and subsequent cell death.
The table below summarizes the observed effects of Mitoquinone on key markers of apoptosis.
| Cell/Animal Model | Apoptotic Marker | Observed Effect of Mitoquinone |
| Transgenic Mouse Model of Alzheimer's Disease | Caspase Activation | Prevented |
| Cultured Bovine Aortic Endothelial Cells | Caspase-3 and -9 Activation | Reduced |
| Ethanol-LPS-Induced Lung Injury Model | Bax/Bcl-2 Ratio | Decreased (Indicating Anti-Apoptotic Shift) |
Regulation of Autophagy and Mitophagy in Model Systems
Mitoquinone's role in autophagy and the selective removal of damaged mitochondria (mitophagy) is complex and appears to be context-dependent.
In some models, MitoQ has been shown to activate mitophagy. For instance, in a model of diabetic kidney disease, MitoQ was found to increase mitophagy by activating the NRF-2/PINK1 pathway. oaes.cc Similarly, in a rat model of subarachnoid hemorrhage, MitoQ promoted mitophagy. nih.gov The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are central to one of the best-characterized mitophagy pathways. plos.orgmdpi.com Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, recruiting Parkin from the cytosol, which then ubiquitinates mitochondrial proteins, marking the organelle for degradation by the autophagosome. plos.orgmdpi.com Studies in diabetic mice have shown decreased levels of PINK1 and Parkin, which were counteracted by mitophagy-activating factors. frontiersin.org
Conversely, other studies report an inhibitory effect of MitoQ on autophagy. In C2C12 myoblasts, MitoQ was found to attenuate autophagy by suppressing mitochondrial ROS production, which in turn reduced the conversion of LC3-I to LC3-II, a key step in autophagosome formation. nih.gov In a study on neonatal rat cardiomyocytes, MitoQ treatment led to a complete suppression of Parkin expression and a decrease in beclin-1 and LC3I, suggesting a dysregulation of the mitophagy/autophagy process. biorxiv.org This discrepancy may be due to cell-specific responses or the specific nature of the cellular stressor. biorxiv.org
The table below outlines the varied effects of Mitoquinone on autophagy and mitophagy markers in different experimental systems.
| Model System | Key Marker/Pathway | Observed Effect of Mitoquinone |
| Diabetic Kidney Disease Model | NRF-2/PINK1 Pathway | Activated, leading to increased mitophagy |
| Subarachnoid Hemorrhage Rat Model | Mitophagy | Promoted |
| C2C12 Myoblasts | LC3-II Conversion | Reduced, indicating attenuated autophagy |
| Neonatal Rat Cardiomyocytes | Parkin, Beclin-1, LC3I | Decreased expression, suggesting dysregulation |
Impact on Inflammatory Response Pathways in Pre-clinical Settings
Mitoquinone has demonstrated significant anti-inflammatory effects in various pre-clinical models, largely by targeting mitochondrial reactive oxygen species (mtROS), which are known to activate pro-inflammatory signaling cascades.
A key target of MitoQ is the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.gov In a mouse model of colitis, MitoQ was shown to suppress the activation of the NLRP3 inflammasome by decreasing mtROS. nih.gov This, in turn, reduced the levels of IL-1β and IL-18. nih.gov The mechanism involves preventing the dissociation of thioredoxin-interacting protein (TXNIP) from thioredoxin and its subsequent binding to NLRP3, a critical step in inflammasome activation. nih.gov
Furthermore, MitoQ has been shown to modulate the NF-κB pathway, a central regulator of inflammation. In leukocytes isolated from type 2 diabetic patients, MitoQ modulated inflammation. medkoo.com In a humanized mouse model of chronic HIV infection, MitoQ treatment attenuated brain inflammation by decreasing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Similarly, in cirrhotic rats, mitoquinone treatment decreased pro-inflammatory markers including TNF-α, iNOS, IL-6, and IL-1β. cam.ac.uk
The table below summarizes the anti-inflammatory effects of Mitoquinone observed in pre-clinical studies.
| Pre-clinical Model | Inflammatory Pathway/Marker | Observed Effect of Mitoquinone |
| Mouse Model of Colitis | NLRP3 Inflammasome, IL-1β, IL-18 | Suppressed activation and reduced levels |
| Leukocytes from Type 2 Diabetic Patients | Inflammation | Modulated |
| Humanized Mouse Model of Chronic HIV | IL-1β, IL-6, TNF-α | Decreased levels in the brain |
| Cirrhotic Rat Model | TNF-α, iNOS, IL-6, IL-1β | Decreased levels |
Activation of Nrf2-Keap1 Pathway in Specific Contexts
The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. nih.govmdpi.com In the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes through the antioxidant response element (ARE). nih.govmdpi.com
Mitoquinone has been shown to activate the Nrf2-Keap1 pathway in several contexts, thereby enhancing the cell's endogenous antioxidant capacity. In a model of traumatic brain injury, MitoQ administration led to the nuclear translocation of Nrf2 and upregulated the expression of its downstream target proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). e-century.us Similarly, in a study on testicular damage, MitoQ was found to markedly activate the Keap1-Nrf2 antioxidative defense system, characterized by increased expression of Nrf2 and its target genes HO-1 and NQO1. researchgate.net
In diabetic kidney disease, MitoQ was shown to ameliorate tubular injury by activating the Nrf2/PINK1 pathway, linking this antioxidant response to the regulation of mitophagy. focusbiomolecules.com This dual action highlights a sophisticated mechanism where MitoQ not only directly scavenges ROS but also bolsters the cell's own defense and quality control systems.
The table below details the activation of the Nrf2-Keap1 pathway by Mitoquinone in different research contexts.
| Research Context | Key Molecules | Observed Effect of Mitoquinone |
| Traumatic Brain Injury Model | Nrf2, HO-1, NQO1 | Increased nuclear translocation of Nrf2 and expression of downstream proteins |
| Testicular Damage Model | Nrf2, HO-1, NQO1 | Increased expression |
| Diabetic Kidney Disease | Nrf2/PINK1 Pathway | Activated |
Pharmacological Research and Disposition in Pre Clinical Models
Absorption and Distribution Studies in Animal Models
The use of cyclodextrins as a carrier molecule is known to improve the solubility and bioavailability of various compounds. mdpi.commdpi.com In the case of mitoquinone (B1252181), this partnership facilitates its study in living organisms.
Mitoquinone-cyclodextrin is orally active and can be absorbed following administration by gavage or in drinking water in animal models. cam.ac.uknih.gov The complex enhances the bioavailability of the lipophilic mitoquinone molecule, which is an improvement over related compounds like Coenzyme Q10 that have notoriously low oral bioavailability due to high molecular weight and poor water solubility. mdpi.comtandfonline.com Following oral administration, mitoquinone is taken up from the circulation into cells. mdpi.com The triphenylphosphonium (TPP⁺) cation attached to the quinone moiety is key to its absorption and subsequent mitochondrial targeting. frontiersin.org
Table 1: Summary of Oral Bioavailability Findings for this compound in Pre-clinical Models
| Feature | Finding | Source |
|---|---|---|
| Formulation | Complexed with β-cyclodextrin to improve stability and handling for oral administration. | nih.govmedkoo.com |
| Activity | The compound is orally active in preclinical models. | nih.gov |
| Carrier Effect | Cyclodextrins are known to enhance the oral bioavailability of poorly soluble drugs. | mdpi.commdpi.com |
| Comparative Bioavailability | Shows enhanced bioavailability compared to Coenzyme Q10. | mdpi.com |
| Uptake Mechanism | The lipophilic TPP⁺ cation facilitates cellular uptake after oral absorption. | frontiersin.org |
Once absorbed, mitoquinone distributes throughout the body and accumulates in various organs. Studies in rodents show that after a few days of administration, a steady-state concentration is achieved in the heart, liver, kidneys, and skeletal muscle. ahajournals.org Notably, mitoquinone is capable of crossing the blood-brain barrier, leading to its accumulation in the brain. nih.gov
The primary characteristic of mitoquinone's distribution is its targeted accumulation within mitochondria. frontiersin.org Driven by the large mitochondrial membrane potential, the positively charged TPP⁺ cation causes the compound to concentrate several hundred-fold inside the mitochondria compared to its concentration in the serum. frontiersin.orgnih.gov
The β-cyclodextrin component also has its own distribution pattern. Following oral administration in rats, β-cyclodextrin has been shown to distribute rapidly to organs with high blood flow, such as the liver, kidney, and spleen. nih.gov
Table 2: Tissue and Organ-Specific Accumulation of this compound Components
| Component | Accumulated Tissues/Organelles | Key Findings | Source |
|---|---|---|---|
| Mitoquinone | Heart, Liver, Kidneys, Skeletal Muscle, Brain | Achieves steady-state concentration in major organs after oral administration. | ahajournals.orgnih.gov |
| Mitochondria | Concentrates several hundred-fold within mitochondria due to the TPP⁺ cation. | frontiersin.orgnih.gov |
| β-Cyclodextrin | Liver, Kidney, Spleen | Distributes to organs with high blood flow. | nih.gov |
Oral Bioavailability in Pre-clinical Species
Metabolic Pathways and Biotransformation Research in Model Systems
The biotransformation of this compound involves metabolic processes acting on both the mitoquinone and the cyclodextrin (B1172386) molecules.
Research indicates that mitoquinone is not entirely metabolized before excretion. It can be excreted from the body unchanged. nih.gov However, metabolic processes do occur, leading to the formation of sulfated and glucuronidated conjugates. nih.gov
The β-cyclodextrin component is primarily metabolized by the microflora present in the colon. nih.gov The main metabolite identified from this process is maltodextrin, which can be further broken down and absorbed. nih.gov
The antioxidant function of mitoquinone involves a key enzymatic reaction within the mitochondria. The ubiquinone moiety of the molecule is reduced to its active antioxidant form, ubiquinol (B23937), by Complex II of the mitochondrial respiratory chain. nih.govmdpi.com This allows the compound to be continuously recycled to its active state. nih.govmdpi.com The formation of sulfated and glucuronidated metabolites points to the involvement of sulfotransferase and UDP-glucuronosyltransferase enzymes, respectively.
The degradation of the β-cyclodextrin carrier is dependent on the enzymatic activity of gut flora. nih.gov Furthermore, studies in rats have shown that β-cyclodextrin and its derivatives can influence the activity of host enzymes involved in energy metabolism, such as inhibiting hepatic pyruvate (B1213749) kinase. scielo.br
Identification of Metabolites
Excretion Routes and Elimination Kinetics in Pre-clinical Studies
The elimination of mitoquinone and its metabolites occurs through both urine and bile. nih.gov Preclinical studies have identified the compound, either in its original form or as sulfated and glucuronidated metabolites, in these excretory fluids. nih.gov
For the β-cyclodextrin portion, the amount excreted intact in urine and feces is lower than the administered dose. nih.gov This suggests that following its metabolism by gut flora into smaller molecules like maltodextrin, these are absorbed and likely eliminated through respiration as carbon dioxide and water. nih.gov In rat studies, β-cyclodextrin was almost completely cleared from the plasma within 36 hours. nih.gov
Table 3: List of Compounds
Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Research
Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a crucial discipline in pharmacological research that mathematically links the pharmacokinetics (the time course of a drug's concentration in the body) and the pharmacodynamics (the relationship between drug concentration and its observed effect). accp1.org By integrating these two components, PK/PD models provide a framework for describing and predicting the time course of a drug's effect following administration. accp1.org These models are instrumental in pre-clinical research for understanding the exposure-response relationship, exploring the mechanism of action, and simulating the potential effects of a compound.
For a complex like this compound, a theoretical PK/PD model would be constructed from two primary sections: a pharmacokinetic model describing the disposition of the compound and a pharmacodynamic model quantifying its biological effect. accp1.org
The pharmacokinetic component of the model for this compound is significantly influenced by the cyclodextrin moiety. Cyclodextrins are cyclic oligosaccharides used in pharmaceutical formulations to enhance the properties of a drug, such as its aqueous solubility and bioavailability. nih.govresearchgate.net In the case of this compound, the cyclodextrin forms an inclusion complex with the Mitoquinone molecule, which can alter its absorption and distribution characteristics. google.comfree.fr Pre-clinical studies in rat models have provided data on the pharmacokinetic profile of a Mitoquinone-β-cyclodextrin complex, which is essential for building a robust PK model. google.com
| Pharmacokinetic Parameter | Description | Reported Value in Rats (Oral Administration of Mitoquinone-β-cyclodextrin Complex) |
|---|---|---|
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | ~100 ng/mL google.com |
| Tmax | Time at which Cmax is observed. | ~1.5 hours google.com |
| AUC (Area Under the Curve) | The total drug exposure over time. | Data available in graphical form indicating plasma concentration over 8 hours. google.com |
| F (Bioavailability) | The fraction of an administered drug that reaches the systemic circulation. | ~1% (for Mitoquinone alone, cyclodextrin complex aims to improve this). |
Data derived from graphical representations and parameters listed in pre-clinical studies. google.com
The pharmacodynamic component of the model describes the mechanism of action of Mitoquinone at its target site. Mitoquinone is a mitochondria-targeted antioxidant. nih.govunipd.it Its lipophilic triphenylphosphonium (TPP) cation allows it to accumulate several-hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. unipd.it Once inside, the ubiquinone moiety acts as a redox-active agent, scavenging reactive oxygen species (ROS) and protecting against oxidative damage. frontiersin.org
A theoretical PD model, such as the sigmoid Emax model, is commonly used to describe this non-linear concentration-effect relationship. accp1.orgnih.gov This model relates the concentration of the drug at the effect site to the magnitude of the observed effect.
| Pharmacodynamic Parameter (Sigmoid Emax Model) | Theoretical Representation for Mitoquinone |
|---|---|
| Emax | The maximum possible antioxidant effect, such as the maximal reduction in a specific biomarker of oxidative stress (e.g., mitochondrial H2O2 emission). nih.gov |
| EC50 | The concentration of Mitoquinone within the mitochondria that produces 50% of the maximal antioxidant effect. accp1.org |
| n (Hill Coefficient) | A shape factor that describes the steepness of the concentration-response curve. accp1.orgnih.gov |
This table represents a theoretical framework for modeling Mitoquinone's pharmacodynamics.
Integrating these components, a theoretical PK/PD model for this compound would use the pharmacokinetic data to predict the concentration of Mitoquinone in the plasma over time. accp1.org This plasma concentration profile then serves as the input for a "link model," which characterizes the delay in time for the drug to distribute from the plasma to its site of action—the mitochondrial matrix. psu.edu Finally, the modeled mitochondrial concentration is entered into the pharmacodynamic model to predict the intensity and duration of the antioxidant effect. accp1.org Such simulations are vital in pre-clinical research to explore the dynamics of targeted drug delivery and to generate hypotheses for further experimental validation. nih.govmdpi.com
Investigation of Mitoquinone Cyclodextrin in Pre Clinical Disease Models
Neurodegenerative Disease Research Models
Alzheimer's Disease Models (e.g., 3xTg-AD mice)
Research in triple transgenic (3xTg-AD) mouse models of Alzheimer's disease (AD) has demonstrated the potential of MitoQ to address key pathological features of the disease. nih.govjneurosci.orgresearchgate.net Studies have shown that mitochondrial dysfunction and the resulting oxidative stress are early events in the progression of AD, appearing before the formation of amyloid-beta (Aβ) plaques and cognitive decline. jneurosci.orgnih.gov
In one study, treating young female 3xTg-AD mice with MitoQ for five months prevented the development of cognitive deficits. jneurosci.org This was accompanied by a reduction in brain oxidative stress, Aβ accumulation, synapse loss, astrogliosis (an increase in astrocyte numbers, indicative of neuronal damage), and caspase activation. jneurosci.org
Another study investigated the effects of MitoQ on older, 12-month-old female 3xTg-AD mice that already exhibited significant AD-like pathology. nih.govresearchgate.net After five months of treatment, these mice showed improved spatial memory retention compared to their untreated counterparts. nih.govresearchgate.net The treatment also led to a reduction in several key neuropathological markers, including:
Brain oxidative stress nih.govresearchgate.net
Synapse loss nih.govresearchgate.net
Astrogliosis and microglial cell proliferation nih.govresearchgate.net
Amyloid plaque formation and soluble Aβ(1–42) accumulation nih.govresearchgate.net
Tau hyperphosphorylation and neurofibrillary tangle (NFT) formation nih.govresearchgate.net
Caspase activation nih.govresearchgate.net
Furthermore, the MitoQ treatment significantly extended the lifespan of these aged 3xTg-AD mice. nih.govresearchgate.net These findings suggest that targeting mitochondrial oxidative stress could be a viable strategy for mitigating AD symptoms even after the disease has progressed. nih.gov
Table 1: Effects of Mitoquinone (B1252181) in 3xTg-AD Mouse Models of Alzheimer's Disease
| Age of Mice at Treatment Start | Duration of Treatment | Key Findings | Reference |
|---|---|---|---|
| Young (2 months) | 5 months | Prevented cognitive decline, reduced oxidative stress, Aβ accumulation, astrogliosis, synaptic loss, and caspase activation. | jneurosci.org |
| Aged (12 months) | 5 months | Improved memory retention, reduced brain oxidative stress, synapse loss, astrogliosis, microglial proliferation, Aβ accumulation, caspase activation, tau hyperphosphorylation, and extended lifespan. | nih.govresearchgate.net |
Parkinson's Disease Models (e.g., MPTP-induced models, zebrafish models)
Mitoquinone has been investigated in various preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govmdpi.com Mitochondrial dysfunction is considered a key factor in the pathogenesis of PD. nih.gov
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, MitoQ treatment protected against the loss of dopaminergic neurons and terminals in the nigrostriatum. nih.gov MPTP is a neurotoxin that induces Parkinson-like symptoms by inhibiting complex-I of the mitochondrial electron transport chain. nih.govbjbms.orgbinasss.sa.cr The study also showed that MitoQ reversed the MPTP-induced depletion of dopamine (B1211576) and its metabolites and restored normal behavioral activities. nih.gov In cell culture models, MitoQ protected against MPP+-induced (the active metabolite of MPTP) loss of neurons and neurites. nih.gov
Research using zebrafish models has also provided evidence for the neuroprotective effects of MitoQ. In a rotenone-induced PD model in zebrafish, MitoQ treatment improved the oxidant-antioxidant balance and neurotransmitter levels that were disrupted by the neurotoxin. nih.gov Rotenone (B1679576) is another mitochondrial complex I inhibitor used to model PD. nih.gov Furthermore, MitoQ ameliorated the altered expression of PD-related genes and increased mitochondrial function, which had been diminished by rotenone exposure. nih.gov
Table 2: Research Findings of Mitoquinone in Parkinson's Disease Models
| Model System | Inducing Agent | Observed Effects of Mitoquinone | Reference |
|---|---|---|---|
| MPTP-induced mouse model | MPTP | Protected against loss of dopaminergic neurons and terminals; Reversed dopamine depletion; Restored behavioral activities. | nih.gov |
| Zebrafish model | Rotenone | Improved oxidant-antioxidant balance and neurotransmitter levels; Ameliorated altered gene expression; Increased mitochondrial function. | nih.gov |
| Dopaminergic cell culture | MPP+ | Protected against neuron and neurite loss. | nih.gov |
Huntington's Disease Models
Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene. nih.govembopress.org Mitochondrial dysfunction is a recognized feature of HD pathology. embopress.org
In cell cultures of striatal neurons expressing mutant huntingtin (mHtt), which exhibit increased mitochondrial fission, reduced ATP synthesis, and elevated oxidative stress, MitoQ administration demonstrated beneficial effects. nih.gov The treatment led to improved cell viability and numbers, enhanced mitochondrial fusion protein activity, the presence of more elongated and functional mitochondria, higher ATP production, and a reduction in hydrogen peroxide production and lipid peroxidation. nih.gov
In a mouse model of HD, MitoQ treatment was found to be more effective on motor functions than on neuronal damage. nih.gov While it did not alter the levels of mutant huntingtin in the brain, it did reduce markers of autophagy in the muscles of the treated mice. nih.gov
Cardiovascular Disease Research Models
Ischemia-Reperfusion Injury Models (e.g., cardiac, renal)
Ischemia-reperfusion (IR) injury occurs when blood supply is restored to tissue after a period of ischemia, causing oxidative stress and cellular damage. Mitochondria are central to this process.
In a murine model of cardiac IR injury, administering the mitochondria-targeted antioxidant MitoQ to the donor heart in the storage solution before transplantation offered protection. nih.govnih.gov This treatment reduced mitochondrial reactive oxygen species generation, oxidative damage to proteins and mitochondrial DNA, and subsequently decreased heart damage and improved contractility post-transplant. nih.govnih.gov It also dampened the early pro-inflammatory response in the recipient. nih.govnih.gov
Similarly, in a mouse model of renal IR injury, intravenous administration of MitoQ before inducing ischemia protected the kidney from damage and dysfunction. nih.gov This was evidenced by maintained creatinine (B1669602) clearance and reduced levels of oxidative damage markers like protein carbonyls. nih.gov In studies using rat kidneys, adding MitoQ to the preservation solution during cold storage improved renal histology, decreased cell death, and attenuated the formation of nitrotyrosine, a marker of oxidative stress, following cold storage and rewarming. nih.gov
Table 3: Effects of Mitoquinone in Ischemia-Reperfusion Injury Models
| Organ System | Model | Key Findings | Reference |
|---|---|---|---|
| Cardiac | Murine heterotopic heart transplant | Reduced mitochondrial ROS, oxidative damage, heart damage, and pro-inflammatory response; Improved contractility. | nih.govnih.gov |
| Renal | Mouse in vivo bilateral renal ischemia | Protected against kidney damage and dysfunction; Decreased protein carbonyl content. | nih.gov |
| Renal | Isolated rat kidneys (cold storage) | Improved renal histology; Decreased cell death; Attenuated nitrotyrosine formation. | nih.gov |
Hypertension Models (e.g., stroke-prone spontaneously hypertensive rats)
Mitochondrial oxidative stress is implicated in the development of hypertension and associated cardiovascular complications.
In young stroke-prone spontaneously hypertensive rats (SHRSP), treatment with MitoQ in their drinking water for eight weeks significantly attenuated the development of hypertension. nih.govahajournals.org Compared to untreated controls, the MitoQ-treated rats exhibited a significant reduction in systolic blood pressure. nih.gov The treatment also led to improved endothelial function, as indicated by enhanced thoracic aorta nitric oxide bioavailability, and a significant reduction in cardiac hypertrophy. nih.gov
A subsequent study investigated the combination of MitoQ with a low dose of the angiotensin receptor blocker losartan (B1675146) in SHRSP. nih.gov The combined therapy resulted in a greater reduction in systolic and pulse pressure compared to either treatment alone. nih.gov This combination also significantly reduced left ventricular mass index and cardiac fibrosis, suggesting an additive therapeutic benefit. nih.gov In vitro studies on neonatal rat cardiomyocytes further showed that MitoQ directly inhibits angiotensin II-mediated hypertrophy. nih.gov
Table 4: Summary of Mitoquinone Research in Hypertension Models
| Model | Treatment | Primary Outcomes | Reference |
|---|---|---|---|
| Stroke-prone spontaneously hypertensive rats (SHRSP) | Mitoquinone | Significantly reduced systolic blood pressure; Improved endothelial function; Reduced cardiac hypertrophy. | nih.gov |
| Stroke-prone spontaneously hypertensive rats (SHRSP) | Mitoquinone + Losartan | Additive reduction in blood pressure; Significantly reduced left ventricular mass and cardiac fibrosis. | nih.gov |
| Neonatal rat cardiomyocytes (in vitro) | Mitoquinone | Inhibited angiotensin II-mediated hypertrophy. | nih.gov |
Cardiomyopathy Models
Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has been investigated for its potential therapeutic effects in preclinical models of cardiomyopathy. In a mouse model of pressure overload-induced heart failure created by ascending aortic constriction, MitoQ treatment was shown to attenuate left ventricular (LV) dysfunction, hypertrophic remodeling, and fibrosis. nih.gov The study demonstrated that MitoQ could blunt the upregulation of profibrotic transforming growth factor-β1 (TGF-β1) and NADPH oxidase 4 (NOX4), which are key modulators of fibrosis-related redox signaling. nih.gov
Furthermore, research in a rat model showed that treatment with MitoQ significantly reduced cardiac hypertrophy. ahajournals.org These findings suggest that by targeting mitochondrial oxidative stress, MitoQ can ameliorate key pathological features of cardiomyopathy in animal models. The compound's ability to interfere with pro-fibrotic and hypertrophic signaling pathways highlights its potential as a therapeutic strategy for heart failure. nih.gov
Table 1: Effects of Mitoquinone on Cardiac Parameters in a Pressure Overload-Induced Cardiomyopathy Model in Mice Data extracted from a study involving ascending aortic constriction (AAC) in C57BL/6J mice.
| Parameter | Control (AAC) | Mitoquinone Treated (AAC + MitoQ) | Outcome |
| Left Ventricular Dysfunction | Severe | Attenuated | Improvement in cardiac function. |
| Hypertrophic Remodeling | Present | Attenuated | Reduction in heart muscle thickening. |
| Cardiac Fibrosis | Significant | Attenuated | Decrease in fibrous tissue formation. |
| TGF-β1 Expression | Markedly Increased | Blunted Increase | Inhibition of a key pro-fibrotic factor. |
| NOX4 Expression | Markedly Increased | Blunted Increase | Reduction in an enzyme that generates reactive oxygen species. |
Aortic Stiffening in Aging Models
The efficacy of MitoQ in addressing age-related aortic stiffening has been demonstrated in preclinical studies using aged mice. Research has shown that treatment with MitoQ can reverse the age-associated increase in aortic stiffness. nih.govnatap.org A primary measure of this stiffness, aortic pulse-wave velocity (aPWV), was significantly decreased in old mice following a four-week treatment period with MitoQ administered in their drinking water. nih.govnatap.orgnih.gov
The mechanism behind this effect appears to be linked to the preservation of the structural integrity of the aorta's extracellular matrix. While MitoQ treatment did not significantly alter age-related increases in aortic collagen, it did partially attenuate the decline in elastin (B1584352) content and the associated mechanical properties of the elastin region. nih.govnatap.orgresearchgate.net Specifically, it was observed to attenuate the age-related decrease in the elastic modulus of the elastin region. nih.govresearchgate.net These findings suggest that by reducing mitochondria-derived oxidative stress, MitoQ helps preserve aortic elastin, thereby mitigating the stiffening that occurs with age. nih.govnatap.org
Table 2: Impact of Mitoquinone on Aortic Stiffness in Aged Mice Findings from a 4-week treatment study in young (~6 mo) and old (~27 mo) mice.
| Parameter | Young Control | Old Control | Old + Mitoquinone | Key Finding |
| Aortic Pulse-Wave Velocity (aPWV) | Normal | Elevated | Reduced to levels of young mice | Reversal of age-related in vivo aortic stiffness. nih.govnih.gov |
| Elastin Region Elastic Modulus | High | Decreased | Partially Attenuated Decrease | Improved intrinsic mechanical properties of elastin. nih.govresearchgate.net |
| Aortic Elastin Expression | Normal | Decreased | Partially Attenuated Decrease | Suggests preservation of key structural protein. nih.govresearchgate.net |
| Aortic Collagen Expression | Normal | Increased | No Significant Effect | Effect is specific to elastin preservation. nih.govnih.gov |
Metabolic Disorder Research Models
Obesity and Diabetes Models (e.g., high-fat fed mice, diet-induced obese rats)
Mitoquinone has been studied in various rodent models of obesity and type 2 diabetes, primarily those induced by a high-fat (HF) diet. In HF-fed rats, MitoQ treatment was found to alter several hepatic metabolic pathways, shifting them towards the profile seen in control rats fed a normal chow diet. nih.govresearchgate.net It also reduced liver fat and levels of lipid hydroperoxides, indicating a reduction in oxidative damage. nih.govresearchgate.net Furthermore, in diet-induced obese rats, MitoQ was shown to improve glucose utilization. nih.gov
However, the effects were less pronounced in a more severe model of type 2 diabetes (HF diet combined with streptozotocin), where MitoQ had little effect on the markedly aberrant metabolic pathways. nih.govresearchgate.net While it improved some neuropathic endpoints in both obese and diabetic rats, it did not significantly improve glycemia in the diabetic model. nih.govnih.gov This suggests that MitoQ's efficacy may depend on the severity of the metabolic dysfunction.
Table 3: Research Findings of Mitoquinone in High-Fat Fed (HFF) and Diabetic Rat Models
| Model | Parameter | Observation with Mitoquinone Treatment | Reference |
| High-Fat Fed Obese Rats | Hepatic Metabolic Pathways | Altered towards profiles of non-obese controls. | nih.gov, researchgate.net |
| Liver Fat Content | Reduced. | nih.gov, researchgate.net | |
| Liver Lipid Hydroperoxides | Reduced. | nih.gov, researchgate.net | |
| Glucose Utilization | Improved. | nih.gov | |
| High-Fat Fed + Streptozotocin (Diabetic Rats) | Hepatic Metabolic Pathways | Little effect on diabetes-induced aberrations. | nih.gov, researchgate.net |
| Glycemia (Glucose Tolerance) | No significant improvement. | nih.gov | |
| Neuropathic Endpoints (e.g., nerve conduction velocity) | Improved. | nih.gov |
Liver Diseases (e.g., steatosis, fibrosis, cirrhosis models)
The role of MitoQ has been explored in preclinical models of liver diseases ranging from fatty liver (steatosis) to advanced scarring (cirrhosis). In models of cirrhosis induced by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) in rats, oral administration of MitoQ led to a significant reduction in liver fibrosis. cam.ac.uknih.gov This was evidenced by decreased collagen deposition, reduced hepatic hydroxyproline (B1673980) content, and lower expression of the collagen gene col1α1. cam.ac.uk The treatment also deactivated hepatic stellate cells (HSCs), which are the primary cells responsible for liver fibrosis, and consequently reduced portal pressure, a major complication of cirrhosis. cam.ac.uknih.gov
In the context of nonalcoholic fatty liver disease (NAFLD), research indicates that MitoQ can ameliorate hepatic steatosis and restore hepatic mitochondrial functions in mouse models. nih.gov By targeting mitochondrial reactive oxygen species, which are implicated in the progression of NAFLD, MitoQ has shown potential to reduce the hallmarks of the disease phenotype. unife.it
Table 4: Effects of Mitoquinone in Preclinical Models of Liver Disease
| Liver Disease Model | Key Parameter | Result of Mitoquinone Treatment | Reference |
| Cirrhosis (CCl4 & TAA induced rats) | Liver Fibrosis (Collagen Deposition) | Significantly Reduced (-36% in CCl4 model, -23% in TAA model) | cam.ac.uk |
| Portal Pressure | Significantly Reduced | cam.ac.uk, nih.gov | |
| Hepatic Stellate Cell (HSC) Activation | Deactivated | cam.ac.uk, nih.gov | |
| Hepatic Superoxide (B77818) Levels | Markedly Reduced | cam.ac.uk | |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Hepatic Steatosis (Fat Accumulation) | Ameliorated | nih.gov |
| Mitochondrial Function | Restored | nih.gov |
Renal and Hepatic Dysfunction Research Models
Acute Kidney Injury Models (e.g., cold storage injury)
The protective effects of Mitoquinone have been investigated in models of acute kidney injury, particularly those related to the cold storage of kidneys for transplantation. The addition of MitoQ to the preservation solution for porcine and rat kidneys undergoing cold storage was shown to be highly beneficial. nih.govplos.orgnih.gov
Studies demonstrated that MitoQ blunted the significant oxidative stress (measured by nitrotyrosine levels) and renal tubular damage that typically occurs during cold preservation. nih.govplos.org Furthermore, it improved mitochondrial function by preserving the activity of the electron transport chain, specifically complex II/III respiration. nih.gov This preservation of mitochondrial integrity led to a significant reduction in renal cell death (apoptosis). plos.orgnih.gov These findings suggest that including MitoQ in organ preservation solutions could reduce preservation-related damage and potentially improve transplant outcomes. nih.govnih.govresearchgate.net
Table 5: Protective Effects of Mitoquinone in Cold Storage Models of Acute Kidney Injury
| Model | Parameter | Effect of Mitoquinone Addition to Preservation Solution | Reference |
| Porcine Kidneys (48h Cold Storage) | Oxidative Stress (Nitrotyrosine) | Blunted | nih.gov, plos.org |
| Renal Tubular Damage | Significantly Blunted | nih.gov, plos.org | |
| Renal Cell Death (TUNEL assay) | Significantly Blocked | plos.org | |
| Porcine Kidneys (24h Cold Storage) | Mitochondrial Respiration (Complex II/III) | Significantly Improved | nih.gov |
| Rat Kidneys & Renal Cells (4h Cold Storage) | Mitochondrial Superoxide Generation | Decreased ~2-fold | nih.gov |
| Mitochondrial Dysfunction | Completely Prevented | nih.gov |
Inflammatory and Immune System Disorder Models (e.g., Sepsis models)
Mitoquinone-cyclodextrin has been investigated in pre-clinical models of inflammatory and immune system disorders, with a particular focus on sepsis. Sepsis is characterized by a dysregulated inflammatory response and significant oxidative stress, leading to organ failure. The therapeutic potential of mitoquinone, often administered as a cyclodextrin (B1172386) complex to enhance solubility and stability, lies in its ability to target mitochondria, a primary source of reactive oxygen species (ROS) and a key player in the inflammatory cascade.
In a rat model of acute sepsis induced by lipopolysaccharide (LPS) and peptidoglycan G (PepG), the administration of mitoquinone resulted in a significant decrease in the levels of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov This reduction in IL-6 is a critical finding, as elevated levels of this cytokine are associated with the severity of sepsis. nih.gov Furthermore, studies have shown that mitoquinone can suppress the production of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), while increasing anti-inflammatory cytokines. nih.govmedintensiva.org This modulation of the cytokine response suggests that this compound can help to rebalance (B12800153) the immune system during sepsis.
The protective effects of mitoquinone in sepsis models are also linked to its ability to improve mitochondrial function and reduce oxidative stress. nih.gov In a rat model of sepsis, treatment with mitoquinone led to improved mitochondrial respiration and reduced markers of oxidative damage. nih.gov By mitigating mitochondrial dysfunction, mitoquinone helps to prevent the cellular damage that drives organ dysfunction in sepsis. medintensiva.org In vitro studies using endothelial cells have further demonstrated that mitoquinone can maintain the mitochondrial membrane potential and decrease the rate of ROS formation under septic conditions. mdpi.com
Table 1: Effect of Mitoquinone on Inflammatory Markers in Sepsis Models
| Model Organism/Cell Line | Sepsis Induction Agent | Key Finding | Reference |
|---|---|---|---|
| Rat | Lipopolysaccharide (LPS) and Peptidoglycan G (PepG) | Decreased interleukin-6 (IL-6) levels. | nih.gov |
| Rat | LPS/PepG | Improved mitochondrial respiration and reduced oxidative stress. | nih.gov |
| Human Endothelial Cells | In vitro sepsis simulation | Maintained mitochondrial membrane potential and decreased ROS formation. | mdpi.com |
| Rat | LPS | Impeded endotoxin-induced cardiac dysfunction. | nih.gov |
| In vitro and in vivo models | - | Suppressed proinflammatory cytokine levels and increased anti-inflammatory cytokine levels. | nih.gov |
Cancer Research Models
The role of this compound in cancer is complex, with research demonstrating both antioxidant and pro-oxidant activities depending on the specific cancer type and cellular context. This dual functionality has made it a subject of interest in oncology research.
Impact on Cancer Cell Metabolism and Growth in vitro
Mitoquinone has been shown to inhibit the proliferation of various cancer cell lines in vitro. Studies have reported its effectiveness against breast cancer cell lines, such as MDA-MB-231 and MCF-7, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the nanomolar range. frontiersin.orgnih.gov For instance, the IC50 value for MitoQ in MDA-MB-231 breast cancer cells was reported to be 296 nM, and 113 nM in MCF-7 cells. frontiersin.org Notably, at similar concentrations, it showed minimal effect on the proliferation of non-tumorigenic cell lines like MCF12A. frontiersin.org
In pancreatic ductal adenocarcinoma (PDAC) cell lines, including PANC-1 and MiaPaCa-2, mitoquinone treatment significantly decreased cell viability. wjgnet.com The anti-proliferative effects of mitoquinone are often attributed to its ability to inhibit mitochondrial respiration, particularly at complex I of the electron transport chain. nih.gov This disruption of cancer cell metabolism can lead to a reduction in ATP production and ultimately inhibit cell growth and proliferation. nih.gov
Table 2: In Vitro Anti-proliferative Activity of Mitoquinone
| Cancer Cell Line | Cancer Type | IC50 Value (MitoQ) | Key Finding | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 296 nM | Inhibition of cell proliferation. | frontiersin.org |
| MCF-7 | Breast Cancer | 113 nM | Inhibition of cell proliferation. | frontiersin.org |
| MDA-MB-231BR | Brain-Homing Breast Cancer | ~0.38 µM | Inhibition of cell proliferation. | nih.gov |
| U87MG | Glioma | ~0.38 µM | Inhibition of cell proliferation. | nih.gov |
| PANC-1 | Pancreatic Cancer | - | Decreased cell viability. | wjgnet.com |
| MiaPaCa-2 | Pancreatic Cancer | - | Decreased cell viability. | wjgnet.com |
| B-Raf V600E | Human Melanoma | 300–700 nM | Inhibition of cell growth. | frontiersin.org |
Investigation of Pro-oxidant Effects in Specific Cancer Cell Lines
Paradoxically, in certain cancer cells, the anti-cancer activity of mitoquinone is attributed to its pro-oxidant effects. frontiersin.orgnih.gov Instead of acting as an antioxidant, it can stimulate the production of mitochondrial reactive oxygen species (ROS). frontiersin.orgnih.gov This increase in oxidative stress can be toxic to cancer cells, which often have a compromised antioxidant defense system.
In breast cancer cells, mitoquinone has been shown to induce ROS production, which in turn activates the Nrf2-dependent transcriptional pathway. nih.gov This pathway is typically involved in the antioxidant response, but its over-activation by mitoquinone can lead to cellular damage. A similar pro-oxidant mechanism has been observed in MDA-MB-231 breast cancer cells and the H23 lung cancer cell line, where mitoquinone treatment led to excessive mitochondrial ROS production, damage to mitochondrial DNA, and inhibition of mitochondrial respiration. frontiersin.orgnih.gov This induced oxidative stress can trigger apoptotic cell death in cancer cells.
Table 3: Pro-oxidant Effects of Mitoquinone in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Breast Cancer Cells | Breast Cancer | Stimulated ROS production. | Activation of Nrf2-dependent transcriptional activity. | frontiersin.orgnih.gov |
| MDA-MB-231 | Breast Cancer | Excessive production of mitochondrial ROS, damage to mitochondrial DNA, inhibition of mitochondrial respiration. | Pro-oxidant activity. | frontiersin.orgnih.gov |
| H23 | Lung Cancer | Excessive production of mitochondrial ROS, damage to mitochondrial DNA, inhibition of mitochondrial respiration. | Pro-oxidant activity. | frontiersin.orgnih.gov |
Aging and Longevity Research Models
This compound has been extensively studied in the context of aging and longevity, primarily due to the central role of mitochondrial dysfunction and oxidative stress in the aging process.
Modulation of Aging-Related Biomarkers
Research has shown that mitoquinone can modulate several biomarkers associated with aging. A systematic review and meta-analysis of studies in animal models found that mitoquinone intervention led to a statistically significant reduction in nitrotyrosine concentration, a marker of protein damage from oxidative stress. nih.govauckland.ac.nz The same analysis also revealed a significant increase in mitochondrial membrane potential, which is often reduced with age. nih.govauckland.ac.nz
However, the effects on other biomarkers have been less consistent. For instance, while there was a trend towards a decrease in protein carbonyl concentration, another marker of oxidative damage, the change was not statistically significant in the meta-analysis. nih.govauckland.ac.nz Some studies have also reported that long-term administration of mitoquinone mesylate failed to attenuate age-related oxidative damage in the skeletal muscle of old mice. nih.gov
Table 4: Effect of Mitoquinone on Aging-Related Biomarkers
| Biomarker | Effect of Mitoquinone | Model | Key Finding | Reference |
|---|---|---|---|---|
| Nitrotyrosine | Statistically significant reduction | Animal models (meta-analysis) | Alleviation of oxidative stress-related protein damage. | nih.govauckland.ac.nz |
| Mitochondrial Membrane Potential | Statistically significant increase | Animal models (meta-analysis) | Improvement in mitochondrial function. | nih.govauckland.ac.nz |
| Protein Carbonyls | Non-significant decrease | Animal models (meta-analysis) | Trend towards reduced protein oxidation. | nih.govauckland.ac.nz |
| Aortic Stiffness | Reversal of age-associated increase | Old mice | Attenuation of age-related aortic elastin degradation. | researchgate.net |
| mtROS in Skeletal Muscle | No significant attenuation | Old mice | Failed to reduce age-related increase in mitochondrial ROS. | nih.gov |
Impact on Lifespan and Healthspan in Model Organisms
Studies in various model organisms have suggested that mitoquinone can extend lifespan and improve healthspan. In the nematode Caenorhabditis elegans, exposure to mitoquinone has been shown to increase lifespan, particularly in a transgenic model of Alzheimer's disease. mdpi.com
In mice, the effects on lifespan have been observed in specific contexts. For example, in a mouse model of Alzheimer's disease, mitoquinone treatment not only improved cognitive function and reduced neuropathology but also significantly extended the lifespan of the animals. While some studies in healthy, aged mice have not shown a significant extension of maximal lifespan, the positive effects on healthspan parameters, such as reduced aortic stiffness, are notable. researchgate.net The mitochondria-targeted antioxidant SkQ1, a related compound, has also been reported to increase the lifespan of several animal models. mdpi.com
Table 5: Effect of Mitoquinone on Lifespan in Model Organisms
| Model Organism | Key Finding | Context | Reference |
|---|---|---|---|
| Caenorhabditis elegans | Increased lifespan and improved healthspan | Transgenic model of Alzheimer's disease | mdpi.com |
| Mouse | Extended lifespan | Mouse model of Alzheimer's disease | mdpi.com |
| Mouse | No significant effect on maximal lifespan | Healthy aged mice | |
| Various animal models (crustaceans to mice) | Increased lifespan (reported for the related compound SkQ1) | General anti-aging effects | mdpi.com |
Analytical Methodologies and Advanced Techniques in Mitoquinone Cyclodextrin Research
Quantitative and Qualitative Analysis of Mitoquinone-Cyclodextrin in Biological Matrices
The analysis of this compound and its active component, MitoQ, in biological samples is crucial for understanding its distribution and effects.
Qualitative Analysis: Qualitative assessments often involve identifying the presence of the compound in tissues or cellular compartments. Techniques like fluorescence microscopy can be used to visualize the localization of MitoQ. For instance, the intrinsic fluorescence of the ubiquinone moiety or the use of fluorescent tags can help in its detection.
Quantitative Analysis: For quantifying the amount of MitoQ in biological matrices such as tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method. ahajournals.org This technique offers high sensitivity and specificity, allowing for the precise measurement of MitoQ concentrations in complex biological samples. Studies have used this method to determine the levels of MitoQ in various rat tissues following administration. ahajournals.org
Another quantitative approach involves fluorescence-based assays. For example, in studies on isolated muscle fibers, the oxidation of MitoSOX Red has been used to assess changes in mitochondrial reactive oxygen species (mtROS) in the presence of MitoQ. nih.gov However, it's important to note that such assays can sometimes yield complex results, as one study reported an increase in the fluorescence signal, suggesting a potential increase in mitochondrial superoxide (B77818) production with MitoQ treatment. nih.gov
Below is a table summarizing analytical methods used in Mitoquinone (B1252181) research:
Table 1: Analytical Methods for Mitoquinone
| Analytical Technique | Purpose | Sample Type | Key Findings |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of MitoQ content. | Rat tissues | Enabled precise measurement of MitoQ accumulation in various tissues. ahajournals.org |
| Fluorescence Microscopy (MitoSOX Red) | Quantitative assessment of mitochondrial superoxide. | Isolated single muscle fibers | Observed changes in fluorescence indicating alterations in mtROS production. nih.gov |
Cellular and Subcellular Imaging Techniques
Imaging techniques are vital for visualizing the distribution of Mitoquinone within cells and for observing its effects on cellular structures, particularly mitochondria.
Confocal Microscopy for Intracellular Localization
Confocal microscopy is a powerful tool for determining the subcellular location of Mitoquinone. By co-staining cells with MitoQ and a mitochondria-specific dye like MitoTracker Deep Red, researchers can observe the co-localization of the compounds, providing evidence for the mitochondrial accumulation of MitoQ. researchgate.net Studies have used confocal microscopy to simultaneously assess reactive species production and mitochondrial membrane potential in single cells treated with MitoQ. For example, in cultured cortical neurons, confocal microscopy with dyes like CM-H2DCFDA (for reactive species) and TMRM (for membrane potential) has been used to visualize the protective effects of MitoQ against β-amyloid-induced changes.
Electron Microscopy for Mitochondrial Ultrastructure Analysis
Transmission electron microscopy (TEM) provides high-resolution images of the internal structure of mitochondria, allowing for the analysis of any ultrastructural changes that may occur in response to treatment with compounds like MitoQ. Research on vitrified human spermatozoa has shown that MitoQ can protect against ultrastructural alterations to the mitochondria that occur during the vitrification process. nih.govfrontiersin.org In contrast, treatments with glycerol (B35011) were found to induce such alterations. nih.govfrontiersin.org This highlights the ability of electron microscopy to reveal fine morphological details and the protective effects of MitoQ at a subcellular level.
Mitochondrial Function Assessment Techniques
A key aspect of this compound research is to evaluate its impact on mitochondrial function. Several specialized techniques are used for this purpose.
Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse Analyzer)
The Seahorse Extracellular Flux Analyzer is a widely used instrument for measuring the oxygen consumption rate (OCR), which is a key indicator of mitochondrial respiration. hpst.czresearchgate.net This technology allows for real-time measurements of cellular metabolism in live cells. hpst.cznih.gov The "Mito Stress Test" is a standard assay performed with the Seahorse Analyzer, which involves the sequential addition of mitochondrial inhibitors to assess various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiration. researchgate.net Studies have utilized the Seahorse platform to evaluate the bioenergetic profiles of cells treated with mitochondria-targeted compounds. acs.org This allows researchers to determine if a compound affects mitochondrial respiration or causes uncoupling of oxidative phosphorylation. acs.org
Table 2: Parameters Measured by Seahorse Mito Stress Test
| Parameter | Description | Inhibitor Used |
|---|---|---|
| Basal Respiration | Baseline oxygen consumption by the cell. | None |
| ATP-Linked Respiration | OCR used for ATP synthesis. | Oligomycin |
| Proton Leak | OCR that does not result in ATP synthesis. | Oligomycin |
| Maximal Respiration | The maximum OCR the cell can achieve. | FCCP |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | FCCP |
Mitochondrial Membrane Potential (MMP) Assays (e.g., TMRM)
The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. nih.govsartorius.com A loss of MMP is an early sign of apoptosis and mitochondrial dysfunction. sartorius.commybiosource.com Assays to measure MMP commonly use cationic fluorescent dyes that accumulate in healthy mitochondria due to the negative membrane potential. nih.govnih.gov
Tetramethylrhodamine, methyl ester (TMRM) is one such dye. In healthy cells, TMRM accumulates in the mitochondria and fluoresces brightly. mybiosource.comabcam.com Upon mitochondrial depolarization, the dye is dispersed throughout the cytoplasm, leading to a decrease in fluorescence intensity. mybiosource.comabcam.com This change can be quantified using techniques like fluorescence microscopy, flow cytometry, or a fluorescence plate reader. mybiosource.comabcam.com
Research has employed TMRM in conjunction with confocal microscopy to demonstrate that MitoQ can prevent the loss of mitochondrial membrane potential induced by toxins like β-amyloid in cultured neurons.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Mitoquinone mesylate | MitoQ |
| This compound | MMCC |
| Tetramethylrhodamine, methyl ester | TMRM |
| Carbonyl cyanide-p-trifluoromethoxyphenyl-hydrazone | FCCP |
| Coenzyme Q10 | CoQ10, Ubiquinone |
| MitoTracker Deep Red | |
| 2',7'-dichlorodihydrofluorescein diacetate | CM-H2DCFDA |
| Rotenone (B1679576) | |
| Antimycin A | |
| Oligomycin | |
| Glycerol |
ATP Synthesis Rate Determination
The determination of the adenosine (B11128) triphosphate (ATP) synthesis rate is a critical measure of mitochondrial function, as mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). evotec.comnih.gov Research into the effects of this compound often involves assessing its impact on this fundamental process.
Various methodologies are employed to quantify ATP production. A common approach involves using the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a real-time assessment of mitochondrial respiration and glycolysis. evotec.com From these measurements, the rate of ATP production can be calculated. Another technique involves biochemical assays that measure the conversion of specific substrates. For instance, the rate of ATP production can be calculated based on the percent conversion of 2-deoxyglucose (2DOG) to its phosphorylated form, 2-deoxyglucose-6-phosphate (2DOGP). nih.gov
Studies investigating Mitoquinone (MitoQ), the active component of this compound, have yielded context-dependent findings regarding its effect on ATP synthesis. In research on high-fat-fed mice, MitoQ treatment did not significantly alter ATP production in isolated liver mitochondria. nih.gov Conversely, in studies on post-thaw human sperm, MitoQ has been shown to support ATP synthesis, which is essential for maintaining sperm motility. researchgate.net The integrity of the electron transport chain, which is responsible for generating the proton gradient that drives ATP synthase, is also crucial for the antioxidant activity of MitoQ, as it recycles the compound to its active ubiquinol (B23937) form. google.com
Measurement of Reactive Oxygen Species (ROS)
As this compound is designed to be a mitochondria-targeted antioxidant, the precise measurement of reactive oxygen species (ROS) is fundamental to evaluating its efficacy. Mitochondria are a primary source of cellular ROS, and a variety of fluorescent probes are used to detect these molecules. researchgate.net
MitoSOX Red is a prominent analytical tool in this field, specifically designed for the detection of superoxide (O₂•⁻) within the mitochondria of live cells. thermofisher.com Its chemical structure includes a lipophilic triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix. nih.govfrontiersin.org Once inside, MitoSOX Red is oxidized by superoxide, but not by other ROS or reactive nitrogen species, to form a distinct fluorescent product, 2-hydroxy-mito-ethidium (2-OH-mito-E⁺). thermofisher.comnih.govnih.gov This specificity allows for the targeted assessment of mitochondrial superoxide production.
Several analytical techniques are used to quantify the fluorescence from oxidized MitoSOX Red:
Fluorescence Microscopy and Live-Cell Imaging: Allows for the visualization and localization of superoxide production within the mitochondria of individual cells. mdpi.com
Flow Cytometry: Enables high-throughput analysis of ROS levels in a large population of cells. thermofisher.commdpi.com
High-Performance Liquid Chromatography (HPLC): Provides precise quantification of the 2-hydroxy-mito-ethidium product, offering a highly sensitive measurement of superoxide generation. nih.gov
Research findings on the effect of MitoQ on ROS levels have varied depending on the experimental model. For example, one study on aging skeletal muscle in mice reported that long-term administration of a Mitoquinone mesylate-β-cyclodextrin complex led to an increase in MitoSOX Red fluorescence, indicating a potential rise in mitochondrial superoxide. nih.gov In contrast, other studies have used MitoSOX Red to confirm the antioxidant's ability to lower ROS levels in different contexts. For a more comprehensive analysis, MitoSOX Red is sometimes used in conjunction with other probes, such as Amplex Red for detecting hydrogen peroxide (H₂O₂), to build a more complete profile of the cellular redox environment. nih.gov
| Study Context | Key Finding with MitoSOX Red | Citation |
|---|---|---|
| Aging Skeletal Muscle (Mice) | Long-term treatment with Mitoquinone mesylate-β-cyclodextrin complex resulted in increased MitoSOX Red fluorescence, suggesting a potential increase in mitochondrial superoxide production in this specific model. | nih.gov |
| Yeast (Dipodascus magnusii) Cellular Model | Used alongside H₂DCF-DA (a general ROS indicator) to differentiate mitochondrial superoxide from ROS throughout the rest of the cell under induced oxidative stress. | mdpi.com |
| Mouse Aortic Tissue | MitoSOX Red was used with HPLC to specifically quantify the 2-hydroxy-mito-ethidium product, confirming its utility for precise measurement of mitochondrial superoxide. | nih.gov |
| Human Fibroblasts | MitoSOX Red was used to measure mitochondrial ROS production, demonstrating lower ROS levels in cells that had received mitochondria from mesenchymal stem cells. |
Omics Approaches in Mechanistic Research
Proteomics for Protein Expression Profiling
Proteomics, the large-scale study of proteins, is a powerful tool for understanding the molecular mechanisms of this compound. By analyzing changes in protein expression and post-translational modifications, researchers can identify the pathways affected by the compound.
Common proteomic techniques in this area of research include:
Western Blotting: A targeted approach used to quantify the abundance of specific proteins of interest. This has been used to measure levels of mitochondrial respiratory chain complex subunits (e.g., Complexes I, II, and III), antioxidant enzymes (e.g., SOD2), and other proteins involved in redox signaling. nih.gov
Mass Spectrometry-Based Proteomics: An untargeted approach that allows for the comprehensive profiling of hundreds to thousands of proteins simultaneously. This can reveal global changes in the mitochondrial proteome and identify post-translational modifications, such as acetylation, which play a crucial role in regulating mitochondrial function and responding to oxidative stress. nih.gov
In a study involving long-term treatment of old mice with Mitoquinone mesylate, Western blot analysis was used to assess the expression of various mitochondrial and redox-related proteins. The findings provided specific insights into the adaptive responses of the cells to the compound.
| Protein/Complex Analyzed | Finding in Aging Mouse Skeletal Muscle After MitoQ Treatment | Citation |
|---|---|---|
| Respiratory Chain Complexes I, II, III | No significant changes observed in protein expression. | nih.gov |
| Mitochondrial Aconitase (ACON) | Similar levels of activity and protein expression compared to control. | nih.gov |
| Manganese Superoxide Dismutase (SOD2) | No significant change in enzymatic activity. | nih.gov |
| Redox Regulatory Proteins (e.g., NOS isoforms, Catalase) | Treatment caused adaptations in the expression of several proteins involved in antioxidant defense. | nih.gov |
Metabolomics for Metabolic Pathway Analysis
Metabolomics provides a functional readout of the physiological state of a cell by quantifying small-molecule metabolites. This approach is particularly valuable for investigating how this compound influences cellular metabolism beyond its direct antioxidant effects. Analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to profile a wide range of metabolites. nih.govresearchgate.net
Research using metabolomics has shown that MitoQ can significantly alter the metabolic landscape in preclinical models. In a study on high-fat-fed obese rats, hepatic metabolomic analysis revealed that MitoQ treatment shifted multiple metabolic pathways that were perturbed by the diet back towards the profiles observed in healthy, normal chow-fed rats. nih.govresearchgate.net However, these beneficial metabolic shifts were not observed in a more severe model of type 2 diabetes, highlighting that the compound's efficacy is influenced by the underlying metabolic state. nih.govresearchgate.net
Key metabolic pathways found to be impacted by MitoQ in the livers of high-fat-fed rats include:
Alanine, Aspartate, and Glutamate (B1630785) Metabolism
Glycine, Serine, and Threonine Metabolism
Arginine and Proline Metabolism
Pyruvate (B1213749) Metabolism
Tricarboxylic Acid (TCA) Cycle
Transcriptomics for Gene Expression Studies
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of the genes that are actively being expressed. This methodology helps to uncover the genetic and regulatory pathways that are modulated by compounds like this compound.
A primary technique used in this research is real-time quantitative reverse transcription PCR (qRT-PCR) . This is a targeted approach that measures the expression levels of specific genes of interest. Studies have utilized qRT-PCR to analyze RNA extracted from tissues, such as skeletal muscle, from animals treated with this compound. nih.gov This allows researchers to determine if the compound induces changes in the expression of genes related to mitochondrial biogenesis, antioxidant defense, inflammation, or metabolic regulation. While detailed findings from large-scale transcriptomic studies (e.g., RNA-sequencing) are still emerging, the use of targeted gene expression analysis has been an established method in the field. nih.gov
Challenges, Limitations, and Future Directions in Mitoquinone Cyclodextrin Research
Methodological Challenges in Pre-clinical Evaluation
The successful translation of MitoQ-CD from laboratory research to clinical application hinges on rigorous and well-designed pre-clinical studies. However, several methodological challenges can complicate the evaluation of its therapeutic potential.
Importance of Appropriate Control Groups (e.g., dTPP+) in Research Design
A significant challenge in assessing the efficacy of mitochondria-targeted compounds like MitoQ is the selection of appropriate control groups. The triphenylphosphonium (TPP) cation, responsible for mitochondrial targeting, can itself exhibit biological activity and toxicity. researchgate.netfrontiersin.org Therefore, using a control compound that includes the TPP moiety but lacks the antioxidant ubiquinone, such as decyltriphenylphosphonium (dTPP+), is crucial to differentiate the effects of mitochondrial targeting from the therapeutic action of the ubiquinone payload. researchgate.net This ensures that observed outcomes are attributable to the antioxidant properties of MitoQ within the mitochondria and not merely a consequence of the TPP cation's interaction with the mitochondrial membrane. researchgate.netnih.gov The inclusion of such controls is vital for the accurate interpretation of experimental results and for validating the specific mechanism of action of MitoQ. researchgate.net
Development of Robust In Vitro Models for Specific Mitochondrial Dysfunctions
To accurately predict the therapeutic efficacy of MitoQ-CD, it is essential to utilize in vitro models that faithfully replicate specific mitochondrial dysfunctions observed in human diseases. sygnaturediscovery.comfrontiersin.org Current models include cell lines with chemically induced mitochondrial defects, such as those exposed to rotenone (B1679576) to inhibit complex I, and "cybrid" cells, which are created by fusing cells depleted of their own mitochondrial DNA (mtDNA) with platelets from patients containing mutated mtDNA. sygnaturediscovery.comfrontiersin.orgjove.com These models allow for the controlled study of mitochondrial dysfunction at a cellular level and are suitable for high-throughput screening of potential therapeutic compounds. frontiersin.org
Furthermore, the development of three-dimensional (3D) models, such as adipocyte spheroids, offers a more physiologically relevant environment to study mitochondrial metabolism and the effects of compounds like MitoQ. biorxiv.org Researchers are also utilizing induced pluripotent stem cells (iPSCs) derived from patients with mitochondrial diseases, which can be differentiated into various cell types to study tissue-specific effects of mitochondrial dysfunction. frontiersin.orgnih.gov The continuous refinement of these in vitro models is critical for enhancing the translational value and accelerating the discovery of new treatments for mitochondrial disorders. sygnaturediscovery.com
Table 1: Examples of In Vitro Models for Studying Mitochondrial Dysfunction
| Model Type | Description | Application in Research | Key Advantages |
| Chemically-Induced | Cells treated with mitochondrial toxins (e.g., Rotenone) to induce specific complex deficiencies. sygnaturediscovery.com | Studying Parkinson's disease-like mitochondrial dysfunction. sygnaturediscovery.com | Controlled and reproducible induction of dysfunction. |
| Cybrid Cells | Hybrid cells with a common nuclear background but mitochondria from different donors (e.g., patients with mitochondrial diseases). frontiersin.orgjove.com | Dissecting the role of mtDNA mutations in disease pathogenesis. frontiersin.orgjove.com | Allows for the study of specific mtDNA mutations. |
| 3D Spheroids | Self-assembled aggregates of cells (e.g., adipocytes) that mimic tissue structure. biorxiv.org | Investigating metabolic disturbances and drug responses in a more tissue-like context. biorxiv.org | Provides a more physiologically relevant environment. |
| iPSC-Derived Cells | Stem cells generated from patients' somatic cells and differentiated into specific cell types (e.g., neurons). frontiersin.orgnih.gov | Modeling tissue-specific manifestations of mitochondrial diseases. nih.gov | High translational relevance due to patient-specific genetics. |
Optimization of In Vivo Pre-clinical Models for Translational Relevance
While in vitro models are invaluable, in vivo pre-clinical models are essential for understanding the systemic effects and therapeutic potential of MitoQ-CD. oup.com Genetically modified mouse models are preeminent for studying human diseases due to their genomic and anatomical similarities to humans. oup.com Technologies like CRISPR/Cas9 have revolutionized the creation of mouse models with specific mutations, allowing for the investigation of disease mechanisms and the testing of therapeutic interventions in a whole-organism context. frontiersin.orgoup.com
However, a significant challenge lies in bridging the gap between findings from these pre-clinical models and clinical outcomes in humans. nih.gov The physiological and metabolic differences between species can influence the efficacy and safety of a drug. Therefore, there is a continuous need to develop and refine animal models that more accurately mimic human mitochondrial diseases to improve the predictive value of pre-clinical studies. nih.govhalo.science The selection of the most appropriate animal model is critical for the successful translation of promising therapies like MitoQ-CD to the clinic. nih.gov
Strategies for Enhancing Mitochondrial Targeting Specificity and Efficacy
While the TPP cation effectively directs compounds like MitoQ to the mitochondria, researchers are exploring advanced strategies to further enhance targeting specificity and therapeutic efficacy. These approaches aim to increase the concentration of the therapeutic agent at the site of action while minimizing off-target effects.
Ligand-Directed Targeting Approaches
One promising strategy involves the use of specific ligands that recognize and bind to receptors or proteins on the mitochondrial surface. dovepress.comfrontiersin.org This approach offers a higher degree of specificity compared to the more general targeting based on membrane potential. Examples of targeting ligands include:
Mitochondria-Penetrating Peptides (MPPs): These short peptides possess alternating cationic and hydrophobic residues that facilitate their entry into mitochondria. frontiersin.orgfrontiersin.org
Mitochondrial Targeting Sequences (MTS): These are peptide sequences that are naturally used by cells to import proteins into the mitochondria. frontiersin.orgnih.gov They can be attached to therapeutic molecules to guide them to the organelle. frontiersin.org
Dequalinium (DQA): A lipophilic cation that has been shown to accumulate in the mitochondria of cancer cells and can be used as a targeting moiety. dovepress.comfrontiersin.org
Rhodamines: Fluorescent dyes like Rhodamine 123 are lipophilic cations that accumulate in mitochondria and can be conjugated to other molecules. nih.govdovepress.comfrontiersin.org
By conjugating these ligands to nanoparticles or directly to therapeutic agents, researchers aim to achieve more precise delivery to the mitochondria, potentially leading to improved therapeutic outcomes. nih.govfrontiersin.org
Stimuli-Responsive Release Mechanisms
To further refine drug delivery, stimuli-responsive systems are being developed. These systems are designed to release their therapeutic cargo only in response to specific triggers present in the mitochondrial environment of diseased cells. frontiersin.orgnih.gov This "smart" delivery approach can enhance the therapeutic effect at the target site while reducing systemic exposure and potential side effects. nih.govresearchgate.net
Examples of stimuli that can be used to trigger drug release include:
pH: The slightly acidic environment within tumors or the more acidic conditions in endosomes and lysosomes can be used to trigger the release of drugs from pH-sensitive nanocarriers. frontiersin.orgmdpi.comfrontiersin.org
Redox state: The different redox potential inside and outside the mitochondria can be exploited. For instance, nanoparticles can be designed with disulfide bonds that are cleaved in the reducing environment of the mitochondrial matrix, leading to drug release. frontiersin.org
Reactive Oxygen Species (ROS): Elevated levels of ROS are a hallmark of mitochondrial dysfunction. frontiersin.org Nanocarriers can be engineered with ROS-sensitive linkers that break apart in the presence of high ROS concentrations, releasing the therapeutic agent precisely where it is needed most. frontiersin.orgfrontiersin.org
Enzymes: Specific enzymes that are overexpressed in diseased tissues can be used to trigger drug release from a nanocarrier. nih.gov
These advanced targeting and release strategies hold significant potential for improving the therapeutic index of mitochondria-targeted drugs like MitoQ-CD, paving the way for more effective and personalized treatments for diseases associated with mitochondrial dysfunction. nih.govmdpi.com
Investigation of Long-Term Biological Impacts in Pre-clinical Research Models
The long-term biological effects of Mitoquinone-cyclodextrin administration in pre-clinical models have been a subject of investigation, particularly in the context of age-related pathologies. Studies have explored the consequences of sustained exposure to this compound to understand its potential benefits and limitations.
One area of focus has been on age-related decline in physiological function. For instance, long-term administration of mitoquinone (B1252181) mesylate, delivered as a β-cyclodextrin complex, to aging mice has been examined to determine its impact on skeletal muscle mass and function. In a study involving 24-month-old mice treated for 15 weeks, the compound did not attenuate the age-related loss of muscle mass or function. nih.gov Furthermore, this long-term treatment did not appear to reduce mitochondrial reactive oxygen species (ROS) or significantly alter muscle redox homeostasis. nih.gov Interestingly, some markers of oxidative damage, such as protein carbonylation, tended to increase with the treatment in this model. nih.gov
In contrast, other pre-clinical studies have suggested benefits in models of age-related neurological and cardiovascular decline. In a transgenic mouse model of Alzheimer's disease, long-term treatment with MitoQ, complexed with cyclodextrin (B1172386) for administration, was found to prevent the loss of spatial memory retention and reduce early neuropathology. jneurosci.orgresearchgate.net Similarly, in old mice, treatment with MitoQ has been shown to ameliorate age-related aortic stiffening, a key factor in cardiovascular disease. physiology.orgnih.gov This effect was associated with a reduction in mitochondrial oxidative stress in the arteries. physiology.org
The use of this compound in long-term studies is facilitated by its improved water solubility and stability compared to Mitoquinone alone, making it suitable for administration in drinking water for animal studies. focusbiomolecules.comoncotarget.com This formulation has been utilized in various pre-clinical models to investigate its effects on conditions associated with mitochondrial dysfunction and oxidative stress. oncotarget.com
Exploration of Novel Cyclodextrin Derivatives and Analogues for Enhanced Research Properties
The complexation of mitoquinone with β-cyclodextrin has significantly improved its utility in research by enhancing its aqueous solubility and stability. vulcanchem.commedkoo.com However, the exploration of novel cyclodextrin derivatives and analogues continues to be an active area of research to further optimize the delivery and efficacy of molecules like mitoquinone. google.com The goal is to develop carriers that can offer even better bioavailability, targeted delivery, and controlled release.
Research into cyclodextrin derivatives has led to the development of modified cyclodextrins with altered physicochemical properties. google.com For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly substituted methyl-β-cyclodextrin (RMBCD) have been shown to form more stable inclusion complexes with certain guest molecules compared to the parent β-cyclodextrin. researchgate.net Another avenue of exploration is the development of thiolated cyclodextrins. These derivatives possess mucoadhesive properties, which could prolong the residence time of the complex at mucosal surfaces, potentially enhancing absorption. dovepress.comnih.gov A novel non-ionic thiolated β-CD with an intact ring structure has been developed, showing low toxicity and high mucoadhesive properties. dovepress.comnih.gov
The choice of cyclodextrin derivative can significantly impact the stability and solubility of the guest molecule. For instance, in the case of a manganese-curcumin complex, monochlorotriazinyl-β-cyclodextrin was found to be the most effective in increasing its solubility. farmaciajournal.com These advancements in cyclodextrin chemistry offer the potential to create more sophisticated and efficient delivery systems for challenging molecules like mitoquinone. The ability to tailor the properties of the cyclodextrin carrier opens up new possibilities for improving the therapeutic potential of the encapsulated compound in research settings. google.com
| Cyclodextrin Derivative | Potential Advantage for Drug Delivery | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased stability of inclusion complexes | researchgate.net |
| Randomly substituted methyl-β-cyclodextrin (RMBCD) | Higher binding affinity for certain guest molecules | researchgate.net |
| Thiolated cyclodextrins | Mucoadhesive properties for prolonged residence time | dovepress.comnih.gov |
| Monochlorotriazinyl-β-cyclodextrin | Enhanced solubilization of specific compounds | farmaciajournal.com |
Integration of Computational Modeling in Research and Development
Computational modeling has become an indispensable tool in the research and development of drug delivery systems, including those involving this compound. These in silico methods provide valuable insights into the molecular interactions governing complex formation and help predict the behavior of these systems.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the formation and stability of inclusion complexes between a host molecule, like cyclodextrin, and a guest molecule, such as mitoquinone. mdpi.comnih.gov
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method can provide a static snapshot of the most favorable binding pose of the guest molecule within the cyclodextrin cavity. nih.gov For example, modeling has been used to understand how the ubiquinol (B23937) moiety of different mitoquinone analogues penetrates the phospholipid bilayer of the mitochondrial membrane. google.com
Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows researchers to assess the stability of the inclusion complex in a simulated physiological environment. nih.gov MD simulations can calculate important parameters such as binding energy, which indicates the stability of the complex, and analyze intermolecular interactions like hydrogen bonds. nih.gov Such simulations have been used to investigate the interactions between various guest molecules and different types of cyclodextrins, helping to select the most suitable cyclodextrin for a particular drug. researchgate.net
Predictive Pharmacokinetic/Pharmacodynamic Modeling in Theoretical Contexts
Predictive pharmacokinetic/pharmacodynamic (PK/PD) modeling is a computational approach that aims to describe the time course of drug effects in the body. youtube.com While specific PK/PD models for this compound are not extensively detailed in the provided results, the principles of this modeling are highly relevant to its research and development.
Pharmacokinetic (PK) modeling describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. youtube.com For this compound, PK modeling could theoretically predict how the cyclodextrin complex alters the absorption and distribution of mitoquinone compared to the uncomplexed form.
Pharmacodynamic (PD) modeling describes what a drug does to the body, relating drug concentration to its effect. youtube.com In a theoretical context, a PD model for this compound could be used to understand the relationship between the concentration of mitoquinone in the mitochondria and its antioxidant effects.
The integration of PK and PD modeling (PK/PD modeling) can help in optimizing dosing regimens and predicting the therapeutic efficacy of a drug. youtube.com For combination therapies, PK/PD models can be developed to characterize the interaction between two drugs, which can be synergistic or antagonistic. nih.gov This type of modeling provides a quantitative way to assess the potential benefits of combining this compound with other mitochondrial modulators.
Potential for Combination Research Therapies with Other Mitochondrial Modulators in Model Systems
The unique mechanism of action of Mitoquinone, which targets the mitochondria to exert its antioxidant effects, makes it a compelling candidate for combination research therapies with other mitochondrial modulators in various model systems. nih.gov The rationale behind such combinations is to target multiple pathways involved in mitochondrial dysfunction, potentially leading to synergistic or enhanced therapeutic effects.
Mitochondria are complex organelles with numerous functions beyond energy production, including roles in apoptosis and autophagy. nih.gov Therefore, combining Mitoquinone with compounds that modulate these other mitochondrial processes could offer a more comprehensive approach to treating diseases associated with mitochondrial dysfunction.
Several classes of mitochondrial modulators could be considered for combination studies with this compound:
Other Antioxidants: While Mitoquinone is a potent mitochondrial antioxidant, combining it with other antioxidants that have different mechanisms of action or target different cellular compartments could provide broader protection against oxidative stress.
Apoptosis and Autophagy Modulators: In diseases where mitochondrial-mediated cell death is a key feature, combining Mitoquinone with agents that inhibit apoptosis or modulate autophagy could provide enhanced cell survival. nih.gov
Electron Transport Chain (ETC) Modulators: Compounds that can bypass defects in the ETC or enhance its function could work in concert with Mitoquinone to improve mitochondrial respiration and ATP production. mdpi.com
The development of predictive pharmacokinetic-pharmacodynamic models for combination therapies can aid in designing optimal experimental protocols and prioritizing the most promising drug combinations for further investigation. nih.gov
Advancing Mechanistic Understanding beyond Antioxidant Properties
While the primary mechanism attributed to Mitoquinone is its potent antioxidant activity within the mitochondria, there is a growing interest in understanding its broader mechanistic effects. mdpi.comnih.gov The accumulation of the positively charged triphenylphosphonium cation within the negatively charged mitochondrial matrix is the key to its targeted delivery, but the consequences of this accumulation may extend beyond simple ROS scavenging. medkoo.com
Research suggests that Mitoquinone can modulate various cellular processes. For instance, in certain cancer cell lines, MitoQ has been shown to induce ROS production, which in turn activates the Nrf2-dependent transcriptional pathway, leading to a pro-oxidant and cytotoxic effect. frontiersin.org This highlights a context-dependent dual role of Mitoquinone as both an antioxidant and a potential pro-oxidant.
Furthermore, studies have indicated that Mitoquinone can influence mitochondrial function in ways that are not solely dependent on its antioxidant properties. These may include effects on:
Mitochondrial membrane potential: Long-term administration of Mitoquinone has been shown to not significantly alter mitochondrial membrane potential in some studies, while others suggest it can restore it in certain pathological conditions. nih.govnih.govnih.gov
Mitochondrial dynamics: The balance between mitochondrial fusion and fission is crucial for cellular health. oncotarget.com The impact of Mitoquinone on these processes is an area for further investigation.
Cell signaling pathways: The modulation of ROS levels by Mitoquinone can have downstream effects on various signaling pathways that regulate cell proliferation, apoptosis, and inflammation. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Mitoquinone-cyclodextrin complexes?
- Methodological Answer : Synthesis typically involves co-precipitation, solvent evaporation, or freeze-drying to encapsulate Mitoquinone (MitoQ) within cyclodextrin cavities. Characterization requires multi-modal validation:
- Structural Analysis : Nuclear Magnetic Resonance (NMR) to confirm host-guest interactions via chemical shift changes in cyclodextrin protons .
- Stoichiometry Determination : Isothermal Titration Calorimetry (ITC) or Job’s plot analysis to quantify binding ratios .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection to verify absence of unencapsulated MitoQ .
Q. How do researchers optimize cyclodextrin derivatization to enhance Mitoquinone solubility and bioavailability?
- Methodological Answer : Derivatization strategies (e.g., hydroxypropyl-β-cyclodextrin) are tested using phase solubility studies (Higuchi-Connors method) to determine stability constants. Comparative assays (e.g., Caco-2 cell monolayers) evaluate permeability enhancements, while in vitro dissolution studies under simulated physiological conditions assess release kinetics .
Q. What analytical techniques are critical for assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) are performed with:
- Thermogravimetric Analysis (TGA) : To monitor decomposition temperatures.
- Dynamic Light Scattering (DLS) : To track particle size changes.
- UV-Vis Spectroscopy : To quantify MitoQ degradation products. Data interpretation must account for Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability differences or model-specific variables. To reconcile
- Dose-Response Calibration : Compare in vitro IC50 values with in vivo pharmacokinetic (PK) profiles (e.g., AUC, Cmax) using LC-MS/MS .
- Tissue Distribution Studies : Radiolabeled MitoQ-cyclodextrin (e.g., ³H-MitoQ) tracks biodistribution in animal models.
- Mechanistic Validation : RNA-seq or proteomics identifies off-target effects in vivo that may not manifest in vitro .
Q. What experimental designs are recommended to evaluate mitochondrial-targeted delivery efficiency of this compound?
- Methodological Answer : Use dual-probe assays:
- Subcellular Fractionation : Isolate mitochondria from treated cells (e.g., HeLa) and quantify MitoQ via LC-MS.
- Fluorescence Microscopy : Co-localization studies with MitoTracker® dyes confirm mitochondrial accumulation.
- Functional Assays : Measure ROS scavenging (e.g., DCFH-DA probes) in mitochondria versus cytosol .
Q. How should researchers design studies to investigate the long-term toxicity of this compound in preclinical models?
- Methodological Answer : Follow OECD guidelines for chronic toxicity:
- Dosing Regimens : Administer escalating doses (MTD determination) over 6–12 months in rodents.
- Biomarker Panels : Monitor liver/kidney function (ALT, creatinine), hematological parameters, and histopathology.
- Mitochondrial Integrity : Assess mtDNA copy number (qPCR) and electron transport chain (ETC) complex activity .
Q. What statistical approaches are appropriate for analyzing dose-dependent antioxidant effects in heterogeneous cell populations?
- Methodological Answer : Address heterogeneity with:
- Mixed-Effects Models : Account for inter-cell variability in ROS measurements.
- Cluster Analysis : Group cells by response magnitude (e.g., high vs. low ROS scavengers).
- Bootstrapping : Validate significance in small-sample studies (n < 30) .
Methodological Guidance for Data Interpretation
Q. How can researchers validate the specificity of Mitoquinone release from cyclodextrin complexes in biological matrices?
- Methodological Answer :
- Competitive Binding Assays : Introduce displacement agents (e.g., cholesterol) to simulate in vivo conditions and measure MitoQ release via fluorescence quenching.
- Mathematical Modeling : Fit release kinetics to Korsmeyer-Peppas or Higuchi models to distinguish diffusion-controlled vs. erosion-mediated mechanisms .
Q. What strategies mitigate batch-to-batch variability in cyclodextrin complex production?
- Methodological Answer : Implement Quality by Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
